molecular formula C13H16N2 B1604499 5-(Piperidin-4-yl)-1H-indole CAS No. 383861-22-1

5-(Piperidin-4-yl)-1H-indole

Cat. No.: B1604499
CAS No.: 383861-22-1
M. Wt: 200.28 g/mol
InChI Key: ULMINHJMQWBDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-4-yl)-1H-indole (CID 27282031) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular framework that combines a 1H-indole heterocycle with a piperidine ring, two structures that are profoundly important in the design of biologically active molecules . The indole nucleus is a privileged structure in pharmaceuticals, known to be present in compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . Concurrently, the piperidine moiety is a fundamental building block found in more than twenty classes of approved drugs, contributing to a wide range of pharmacological applications . The primary research value of 5-(Piperidin-4-yl)-1H-indole lies in its use as a key synthetic intermediate or a core scaffold for the design and synthesis of novel compounds. Its structure serves as a starting point for exploring structure-activity relationships (SAR) in various therapeutic areas. For instance, structurally related piperidinyl-indole compounds have been investigated as potential therapeutics for neglected tropical diseases like Chagas disease and as complement factor B inhibitors for treating inflammatory disorders . Furthermore, indole derivatives fused with other aminopyrimidine scaffolds have demonstrated promising anti-inflammatory activity in models of acute lung injury, working by inhibiting the MAPK signaling pathway . Researchers utilize this compound to develop new molecular entities by strategically modifying its core structure, aiming to optimize potency, selectivity, and drug-like properties. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14-15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMINHJMQWBDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650694
Record name 5-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383861-22-1
Record name 5-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(piperidin-4-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Synthesis of 5-(Piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(piperidin-4-yl)-1H-indole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous 5-HT


 receptor agonists (e.g., Lasmiditan analogues), CGRP antagonists, and kinase inhibitors. Its structural utility lies in the rigid indole spacer coupled with the basic piperidine moiety, which often serves as a critical solvent-exposed solubilizing group or a key interaction point for aspartate residues in GPCR binding pockets.

This guide details the Suzuki-Miyaura Cross-Coupling / Hydrogenation pathway. Unlike the traditional Fischer indole synthesis (which suffers from regioselectivity issues with this specific substitution pattern) or the reduction of fully aromatic pyridines (which requires harsh conditions that risk reducing the indole core), this route offers high regiocontrol, mild conditions, and scalability.

Retrosynthetic Analysis

The strategic disconnection focuses on the C5–C4' bond. By utilizing a palladium-catalyzed cross-coupling, we avoid the harsh acidic conditions of cyclization and the difficult hydrogenation of a pyridine ring in the presence of an indole.

Retrosynthesis Target 5-(Piperidin-4-yl)-1H-indole (Target) Inter1 Protected Intermediate (N-Boc-Piperidine-Indole) Target->Inter1 Deprotection (TFA/HCl) Inter2 Coupled Olefin (Tetrahydropyridine-Indole) Inter1->Inter2 Selective Hydrogenation (Pd/C, H2) SM1 5-Bromoindole (Electrophile) Inter2->SM1 Suzuki-Miyaura Coupling SM2 N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (Nucleophile) Inter2->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Suzuki coupling.

Primary Pathway: The Suzuki-Miyaura / Hydrogenation Route

This protocol is preferred for its robustness and tolerance of the free indole nitrogen (under specific conditions), though N-protection can be employed for higher yields on >100g scales.

Phase 1: Suzuki-Miyaura Coupling

Objective: Form the C-C bond between C5 of the indole and C4 of the piperidine ring. Reaction Type: Pd(0)-catalyzed cross-coupling.[1]

  • Starting Materials:

    • 5-Bromoindole (1.0 eq)

    • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (1.1 eq)

  • Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl

    
    ) is superior to Pd(PPh
    
    
    
    )
    
    
    for this substrate due to its resistance to oxidation and faster turnover rates with aryl chlorides/bromides.
  • Base/Solvent: K

    
    CO
    
    
    
    (3.0 eq) in 1,4-Dioxane/Water (4:1).

Protocol:

  • Charge a reaction vessel with 5-bromoindole (10 mmol), the boronate ester (11 mmol), and K

    
    CO
    
    
    
    (30 mmol).
  • Add 1,4-Dioxane (40 mL) and Water (10 mL). Degas the mixture by bubbling nitrogen for 15 minutes (Critical Step: Oxygen poisons the Pd catalyst).

  • Add Pd(dppf)Cl

    
     (0.05 eq, 0.5 mmol).
    
  • Heat to 80–90°C under N

    
     atmosphere for 4–12 hours. Monitor by HPLC/TLC.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Phase 2: Selective Hydrogenation

Objective: Reduce the tetrahydropyridine alkene without reducing the indole C2-C3 double bond. Critical Control Point: The indole ring is electron-rich and susceptible to reduction to indoline under high pressure or with PtO


.
  • Reagents: 10% Pd/C (wet), Hydrogen gas (balloon pressure or 1 atm).

  • Solvent: Methanol or Ethanol.

Protocol:

  • Dissolve the coupled intermediate from Phase 1 in Methanol (0.1 M concentration).

  • Add 10% Pd/C (10 wt% loading relative to substrate).

  • Purge the vessel with N

    
    , then replace with H
    
    
    
    (1 atm/balloon).
  • Stir vigorously at Room Temperature for 2–6 hours.

  • Monitoring: Check LCMS for disappearance of the alkene peak (M-2) and appearance of the saturated product. Caution: If reaction runs too long, M+2 (indoline) byproduct will form.

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.[2][3]

Phase 3: Boc-Deprotection

Objective: Removal of the tert-butyl carbamate group to yield the free amine.

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) (if using TFA).

Protocol:

  • Dissolve the hydrogenated intermediate in DCM (5 mL/g).

  • Add TFA (10–20 eq) dropwise at 0°C.

  • Warm to RT and stir for 1–2 hours.

  • Workup: Concentrate in vacuo. Basify with saturated NaHCO

    
     or 1N NaOH to pH > 10. Extract with DCM/Isopropanol (3:1) (Free amine is polar).
    
  • Final Isolation: Convert to HCl or fumarate salt for stability and crystallization.

Quantitative Data Summary

ParameterPhase 1 (Coupling)Phase 2 (Hydrogenation)Phase 3 (Deprotection)
Yield (Typical) 75–85%90–95%95–99%
Key Impurity Homocoupling (Bi-indole)Indoline (Over-reduction)Incomplete deprotection
Temp 80–90°C20–25°C0°C

25°C
Time 4–12 h2–6 h1–2 h
Scale Viability High (kg scale)HighHigh

Experimental Workflow Diagram

Workflow Start Start: 5-Bromoindole Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Start->Step1 Check1 QC: Check for Bi-indole Step1->Check1 Inter1 Intermediate: 5-(N-Boc-tetrahydropyridin-4-yl)indole Check1->Inter1 Pass Step2 Hydrogenation (Pd/C, H2, 1 atm, RT) Inter1->Step2 Check2 QC: Check for Indoline Step2->Check2 Inter2 Intermediate: 5-(N-Boc-piperidin-4-yl)indole Check2->Inter2 Pass (No over-reduction) Step3 Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 End Final Product: 5-(Piperidin-4-yl)-1H-indole Step3->End

Figure 2: Step-by-step experimental workflow with Quality Control (QC) checkpoints.

Expert Insights & Troubleshooting

Catalyst Selection

While Pd(PPh


)

is historically common, Pd(dppf)Cl

is strongly recommended for this specific coupling. The ferrocenyl ligand provides a wider bite angle, enhancing the reductive elimination step and stability against oxidation, which is crucial when working with electron-rich heterocycles like indoles that can coordinate to Pd and poison the catalyst.
Controlling Over-Reduction

The most common failure mode in Phase 2 is the reduction of the indole C2-C3 bond to form the indoline.

  • Prevention: Do not use PtO

    
     (Adams' catalyst) or high pressure (>50 psi) unless the indole nitrogen is protected with an electron-withdrawing group (e.g., Tosyl).
    
  • Recovery: If indoline forms, it can sometimes be re-oxidized to indole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

    
    , but this adds a step.
    
Nitrogen Protection

For small-scale (<5g) batches, the free indole (unprotected) works well. However, for process scale-up, protecting the indole nitrogen (e.g., N-Boc or N-Tosyl) prior to the Suzuki coupling is advisable. This prevents N-arylation side reactions and improves the solubility of the starting material in non-polar solvents.

References

  • Suzuki-Miyaura Coupling on Indoles

    • Title: Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water.[4]

    • Source: RSC Advances / Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Boronate Ester Reagents

    • Title: Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Selective Hydrogenation Protocols

    • Title: Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Application in 5-HT Agonists

    • Title: 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH).
    • URL:[Link]

Sources

The Chemical Landscape of 5-(Piperidin-4-yl)-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the indole nucleus stands as a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in medicinal chemistry. When coupled with a piperidine moiety, another pharmacologically significant heterocycle, the resulting hybrid structure, 5-(Piperidin-4-yl)-1H-indole, presents a compelling starting point for the design of novel therapeutics. This technical guide aims to provide an in-depth exploration of the chemical properties of 5-(Piperidin-4-yl)-1H-indole, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 5-(Piperidin-4-yl)-1H-indole, we can predict its key properties based on its constituent parts and data from analogous structures.

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₁₃H₁₆N₂Derived from the chemical structure.
Molecular Weight 200.28 g/mol Calculated from the molecular formula.
pKa Basic (Piperidine N): ~9-11; Acidic (Indole N-H): ~16-17The piperidine nitrogen will be the primary basic center, readily protonated under physiological conditions. The indole N-H is weakly acidic and generally not ionized under physiological pH.
logP (Octanol-Water Partition Coefficient) 2.0 - 3.5This predicted range suggests a moderate lipophilicity, which is often a desirable trait for oral bioavailability. The logP will be influenced by the protonation state of the piperidine nitrogen. Related piperidine-containing compounds show improved physical properties such as lower lipophilicity.[3]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)The free base is expected to have low aqueous solubility. Formation of a salt, such as a hydrochloride salt, would significantly enhance its solubility in water.
Appearance Likely a solid at room temperatureBased on the properties of similar indole and piperidine derivatives which are often solids.[4]
Melting Point Not availableExperimental determination is required.

Synthesis and Reactivity: Building and Modifying the Scaffold

The synthesis of 5-(Piperidin-4-yl)-1H-indole can be approached through several established synthetic strategies in heterocyclic chemistry. A logical and common approach involves the coupling of a protected 4-halopiperidine with a 5-substituted indole derivative, or vice versa.

Conceptual Synthetic Workflow

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target 5-(Piperidin-4-yl)-1H-indole Coupling Palladium-Catalyzed Cross-Coupling Target->Coupling Disconnection Indole 5-Halo-1H-indole (e.g., 5-Bromo-1H-indole) Piperidine N-Protected 4-lithiated or 4-boronic acid piperidine Coupling->Indole Coupling->Piperidine Start_Indole 5-Bromo-1H-indole Coupling_Reaction Suzuki or Stille Coupling Start_Indole->Coupling_Reaction Start_Piperidine N-Boc-4-piperidone Intermediate_Piperidine N-Boc-4-lithiated piperidine or N-Boc-4-piperidineboronic acid Start_Piperidine->Intermediate_Piperidine Multi-step preparation Intermediate_Piperidine->Coupling_Reaction Protected_Product N-Boc-5-(piperidin-4-yl)-1H-indole Coupling_Reaction->Protected_Product Deprotection Acidic Deprotection (e.g., TFA or HCl) Protected_Product->Deprotection Final_Product 5-(Piperidin-4-yl)-1H-indole Deprotection->Final_Product

Figure 1: A conceptual workflow for the synthesis of 5-(Piperidin-4-yl)-1H-indole.

Key Reactivity Insights
  • Indole Ring: The indole nucleus is susceptible to electrophilic substitution, primarily at the C3 position. However, under certain conditions, substitution can be directed to other positions. The nitrogen atom of the indole can be alkylated or acylated.

  • Piperidine Ring: The secondary amine of the piperidine ring is nucleophilic and basic. It can be readily N-alkylated, N-acylated, or participate in other reactions typical of secondary amines. This provides a convenient handle for further molecular elaboration.

Analytical Characterization: Confirming Identity and Purity

A robust analytical workflow is crucial for the unambiguous identification and purity assessment of 5-(Piperidin-4-yl)-1H-indole.

Standard Analytical Protocol

G Sample Synthesized 5-(Piperidin-4-yl)-1H-indole NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation MS->Structure_Confirmation Purity Purity Assessment (e.g., >95%) HPLC->Purity

Figure 2: A standard analytical workflow for the characterization of 5-(Piperidin-4-yl)-1H-indole.

Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons (in the aromatic region, ~6.5-7.5 ppm) and the piperidine ring protons (in the aliphatic region, ~1.5-3.5 ppm). The N-H proton of the indole will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbons of the indole core and the five carbons of the piperidine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Pharmacological Potential and Future Directions

The 5-(piperidin-4-yl)-1H-indole scaffold is a versatile building block for the synthesis of novel therapeutic agents.[5] The indole moiety is a well-known pharmacophore present in numerous drugs, while the piperidine ring can enhance biological activity and improve pharmacokinetic properties.[1][4]

Derivatives of this scaffold have shown promise in various therapeutic areas. For instance, related compounds are being explored for their potential in treating neurological disorders and for their applications in oncology.[5] The structural motif is also found in compounds investigated for their activity as enzyme inhibitors and antibacterial agents.[1] Furthermore, derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole have been identified as agonists of human caseinolytic protease P (HsClpP), a potential target for cancer therapy.[6]

The future development of compounds based on the 5-(piperidin-4-yl)-1H-indole core could involve:

  • Functionalization of the Indole Ring: Introduction of various substituents on the indole nucleus to modulate potency and selectivity for specific biological targets.

  • Modification of the Piperidine Nitrogen: Alkylation or acylation of the piperidine nitrogen to explore structure-activity relationships and optimize ADME properties.

  • Bioisosteric Replacement: Replacement of the indole or piperidine rings with other heterocyclic systems to fine-tune the pharmacological profile.

Conclusion

While specific experimental data for 5-(Piperidin-4-yl)-1H-indole remains to be extensively published, a comprehensive understanding of its chemical properties can be effectively extrapolated from the rich chemistry of its constituent indole and piperidine moieties and from data on closely related analogs. This technical guide provides a foundational understanding of its predicted physicochemical properties, potential synthetic routes, and analytical characterization methods. The inherent versatility of this scaffold, coupled with the proven pharmacological relevance of its components, positions 5-(Piperidin-4-yl)-1H-indole as a highly attractive starting point for the discovery and development of next-generation therapeutics. Further empirical investigation into this molecule is warranted and is anticipated to unlock its full potential in medicinal chemistry.

References

  • Aziz-ur-Rehman, et al. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives demon. ResearchGate. 2017. Available from: [Link]

  • Li, S., et al. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. 2024. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. 2022. Available from: [Link]

  • Göbel, M., et al. Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters. 2003. Available from: [Link]

Sources

Technical Guide: Biological Screening Strategies for Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 40 FDA-approved drugs, including vinca alkaloids (anticancer), triptans (migraine), and sunitinib (kinase inhibitor). Its ability to mimic the side chain of tryptophan allows it to bind with high affinity to diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and Kinases.[1]

However, the physicochemical properties that make indoles potent—specifically their electron-rich aromatic system and lipophilicity—introduce unique challenges in biological screening. These include intrinsic fluorescence (leading to false positives in optical assays), susceptibility to oxidative metabolism (CYP450 degradation), and solubility-limited bioavailability.

This guide provides a validated, step-by-step technical framework for screening novel indole derivatives, prioritizing data integrity and mechanistic clarity.

Phase 1: Compound Hygiene & Pre-Screening

Before biological introduction, indole libraries must undergo rigorous "hygiene" checks to prevent artifacts.

Solubility & DMSO Tolerance

Novel indole derivatives, particularly those with N-substitution or halogenation, often exhibit poor aqueous solubility.

  • Protocol: Dissolve stock in 100% DMSO at 10 mM.

  • Critical Threshold: The final DMSO concentration in cell-based assays must remain <0.5% (v/v) . Indoles are prone to precipitation upon dilution into aqueous media.

  • Validation: Perform a nephelometric solubility screen (laser light scattering) in the assay buffer before adding cells.

Fluorescence Interference Check

Indoles possess intrinsic fluorescence (Excitation: ~280 nm; Emission: ~350 nm). While this is in the UV range, extended conjugation can red-shift emission into the visible spectrum (400–550 nm), interfering with common assay readouts like DAPI or certain FRET pairs.

  • Requirement: Run a "cell-free" spectral scan of the compound in assay buffer. If emission overlaps with your assay's fluorophore, switch to a luminescence-based readout (e.g., CellTiter-Glo).

Phase 2: Primary Phenotypic Screening (Cytotoxicity)

For the primary screen, do not rely solely on MTT assays . Indole derivatives can occasionally reduce tetrazolium salts directly or alter mitochondrial dehydrogenase activity without inducing cell death, leading to false "viability" signals.

Recommended Standard: The Sulforhodamine B (SRB) Assay .[2][3][4] The SRB assay stains total cellular protein and is independent of metabolic state, making it the robust gold standard for indole screening (adopted by the NCI-60 screen).

Table 1: Comparison of Viability Assays for Indoles
FeatureMTT / MTS (Metabolic)SRB (Protein Stain)ATP (Luminescence)
Target Mitochondrial ReductaseBasic Amino AcidsCellular ATP
Indole Interference High (Redox potential artifacts)Low (Stable endpoint)Low (High sensitivity)
Linearity Nonlinear at high densityLinear over wide rangeHigh Linearity
Stability Read immediately (<1 hr)Stable indefinitely (dry plate)Read within hours
Cost LowVery LowHigh
Protocol 1: Validated SRB Assay for Indole Cytotoxicity

Objective: Determine IC50 values free from metabolic artifacts.

  • Seeding: Seed tumor cells (e.g., A549, HeLa) in 96-well plates (3,000–5,000 cells/well). Incubate for 24h to allow attachment.

  • Treatment: Add indole derivatives (serial dilution, e.g., 0.1 to 100 µM). Include a "Day 0" control plate fixed at the time of drug addition.

  • Fixation (Critical Step): After 48h incubation, add cold 50% (w/v) Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour. Why: TCA fixes proteins in situ; unlike methanol, it does not wash away dead cells, preserving the "kill" signal.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid. Incubate 15 min at room temperature.

  • Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound stain with 10 mM Tris base (pH 10.5).

  • Readout: Measure Absorbance at 510 nm .

Phase 3: Target Validation (Kinase Inhibition)

Many bioactive indoles function as ATP-competitive kinase inhibitors (e.g., targeting VEGFR, EGFR, or CDK).

Mechanistic Workflow

The following diagram illustrates the screening logic, moving from the library to hit validation.

IndoleScreeningWorkflow cluster_0 Phase 1: Library Prep cluster_1 Phase 2: Phenotypic Screen cluster_2 Phase 3: Target & ADMET Lib Indole Library (Synthesis) Sol Solubility Check (Nephelometry) Lib->Sol Spec Spectral Scan (Fluorescence Check) Sol->Spec SRB Primary Screen: SRB Assay (Cytotoxicity) Spec->SRB Pass QC Hit Hit Identification (IC50 < 10 µM) SRB->Hit Kinase Kinase Profiling (ATP Competition) Hit->Kinase Mechanism Micro Metabolic Stability (Microsomes + NADPH) Hit->Micro Drug-like Prop. Lead Lead Candidate Kinase->Lead High Potency Micro->Lead T1/2 > 30 min

Caption: Figure 1. Strategic workflow for screening indole derivatives, prioritizing solubility checks and orthogonal assays.

Kinase Signaling & Indole Intervention

Indoles typically bind to the hinge region of kinases. The diagram below details the specific intervention point within a generic Receptor Tyrosine Kinase (RTK) pathway (e.g., EGFR/PI3K).

KinasePathway GF Growth Factor (Ligand) RTK RTK (Receptor) GF->RTK Activation PI3K PI3K RTK->PI3K Signaling ATP ATP ATP->RTK Phosphorylation Source Indole Indole Derivative (Inhibitor) Indole->RTK Competes with ATP (Hinge Binding) AKT AKT (Phosphorylated) PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif

Caption: Figure 2. Mechanism of Action: Indole derivatives competitively inhibit ATP binding at the RTK hinge region.

Phase 4: ADMET Profiling (Metabolic Stability)

A major liability of the indole scaffold is oxidation by Cytochrome P450 enzymes (particularly CYP3A4) at the C2 and C3 positions, or hydroxylation of the benzene ring. Early stability data is mandatory.

Protocol 2: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).[5]
  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Add the indole derivative (final conc. 1 µM). Note: Keep concentration low to avoid enzyme saturation.

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).[6]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold Acetonitrile (contains Internal Standard).

  • Analysis: Centrifuge to precipitate proteins. Analyze supernatant via LC-MS/MS . Monitor the depletion of the parent ion mass.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Success Criteria:

  • High Stability:

    
     loss after 60 mins.
    
  • Moderate Stability:

    
     loss.
    
  • Low Stability:

    
     loss (Requires structural modification, e.g., blocking C2/C3 positions with methyl or halogen groups).
    

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry. Link (Establishes the concept of "privileged structures").

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link (The authoritative protocol for SRB assays).

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP)." NCI DTP. Link (Validation of SRB over MTT for high-throughput screening).

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link (Critical for filtering reactive indole artifacts).

  • Zhang, M. Z., & Chen, Q. (2017). "Structure-Activity Relationship (SAR) of Indole-Based Anticancer Agents." European Journal of Medicinal Chemistry. Link (Review of indole SAR and kinase targets).

Sources

In silico characterization of 5-(Piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Characterization of 5-(Piperidin-4-yl)-1H-indole: A Multiscale Computational Framework

Executive Summary

This technical guide presents a comprehensive in silico characterization protocol for 5-(Piperidin-4-yl)-1H-indole , a privileged scaffold in medicinal chemistry. Structurally, this molecule integrates an indole core (mimicking the tryptophan/serotonin motif) with a piperidine ring (providing a basic center for salt-bridge interactions). This hybrid architecture makes it a high-value template for designing ligands targeting G-protein Coupled Receptors (GPCRs)—specifically Serotonin (5-HT) receptors—and various serine/threonine kinases.

This guide moves beyond generic steps, providing a self-validating workflow that spans Quantum Mechanics (DFT), ADMET profiling, Molecular Docking, and Molecular Dynamics (MD).

Part 1: Structural Basis & Electronic Properties (DFT)

Before assessing binding affinity, one must understand the molecule's electronic distribution, particularly the tautomeric stability and the basicity of the piperidine nitrogen.

Density Functional Theory (DFT) Protocol

Objective: Determine the stable conformer and visualize the Frontier Molecular Orbitals (FMOs) to predict reactivity.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set: B3LYP/6-311G++(d,p) (Split-valence triple-zeta basis set with diffuse functions is critical for the lone pair on the piperidine nitrogen).

  • Solvation Model: IEFPCM (Water) to mimic physiological conditions.

Step-by-Step Workflow:

  • Conformational Search: Generate conformers focusing on the rotation of the bond connecting C5 of the indole to C4 of the piperidine.

  • Geometry Optimization: Minimize energy to finding the global minimum.

  • Frequency Calculation: Ensure no imaginary frequencies (validating a true minimum).

  • FMO Analysis: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

Mechanistic Insight: The HOMO is typically localized on the indole ring (pi-system), indicating its role as a pi-donor in stacking interactions (e.g., with Phenylalanine residues in the receptor). The LUMO often resides near the piperidine ammonium center. The energy gap (


) correlates with chemical hardness; a lower gap suggests higher reactivity.
Visualization: DFT Workflow

DFT_Workflow Start Structure Input (SMILES) ConfSearch Conformational Search Start->ConfSearch QM_Opt Geometry Optimization (B3LYP/6-311G++(d,p)) ConfSearch->QM_Opt Freq Frequency Check (NImag=0) QM_Opt->Freq Freq->QM_Opt Imaginary Freq (Fail) Output ESP Map & FMO Analysis Freq->Output Validated

Figure 1: DFT optimization workflow ensuring geometric stability before docking.

Part 2: Druggability & ADMET Profiling[1]

A potent ligand is useless if it cannot reach its target. The indole-piperidine scaffold is generally CNS-active, requiring specific physiochemical properties to cross the Blood-Brain Barrier (BBB).

ADMET Protocol

Tool: SwissADME [1] / ProTox-II Key Metrics & Acceptance Criteria:

PropertyMetricTarget Range (CNS Drug)Rationale
Lipophilicity LogP (WLOGP)2.0 – 4.0Balance between solubility and membrane permeability.
Polarity TPSA< 90 ŲHigh TPSA hinders BBB penetration.
Solubility LogS (ESOL)> -4.0Ensures bioavailability.
Safety hERG InhibitionLow/NoneCritical to avoid cardiotoxicity (QT prolongation).
Metabolism CYP2D6Substrate/InhibitorPiperidines are often metabolized by CYP2D6.

Interpretation: The secondary amine in the piperidine ring is highly basic (


). At physiological pH (7.4), it exists predominantly as a cation (

). This ionization improves solubility but challenges BBB permeation unless mediated by active transport or balanced by the lipophilic indole core.

Part 3: Target Identification & Molecular Docking

The structural resemblance to serotonin (5-HT) makes the 5-HT1A receptor a primary target.[1] The piperidine nitrogen mimics the aliphatic amine of serotonin, forming a critical salt bridge.

Docking Protocol

Target: 5-HT1A Receptor (PDB ID: 7E2Y [2]) Software: AutoDock Vina [3] / PyRx

Step-by-Step Methodology:

  • Protein Preparation:

    • Remove water molecules (except those bridging key residues).

    • Remove the G-protein complex (Chain G/B) to isolate the receptor.

    • Add polar hydrogens and Kollman charges.

    • Critical Step: Protonate Asp116 (TM3) if pH < 4, but for physiological docking, keep it deprotonated (Asp-) to attract the piperidine cation.

  • Ligand Preparation:

    • Convert 2D structure to 3D.

    • Protonate the piperidine nitrogen (Charge +1).

    • Set rotatable bonds (Indole-Piperidine bond is critical).

  • Grid Generation:

    • Center: Coordinates of the co-crystallized ligand (5-HT or agonist).

    • Size:

      
       Å (Sufficient to cover the Orthosteric Binding Pocket).
      
  • Docking & Scoring:

    • Exhaustiveness: 32 (High precision).

    • Validation: Re-dock the native ligand; RMSD must be

      
       Å.
      
Interaction Logic (The "Why")
  • Salt Bridge: The protonated piperidine N interacts with Asp116 (conserved D3.32 in GPCRs). This anchors the ligand.

  • Pi-Pi Stacking: The indole ring stacks against Phe361 (TM6) or Trp358 .

  • Hydrogen Bond: The indole NH acts as a donor to Ser199 or Thr200 .

Visualization: Interaction Map

Interaction_Map Ligand_N Piperidine N(+) Asp116 Asp116 (TM3) (Anionic) Ligand_N->Asp116 Salt Bridge (Ionic) Ligand_Indole Indole Ring Phe361 Phe361 (TM6) (Aromatic) Ligand_Indole->Phe361 Pi-Pi Stacking Ligand_NH Indole NH Thr200 Thr200 (Polar) Ligand_NH->Thr200 H-Bond

Figure 2: Pharmacophore mapping of 5-(Piperidin-4-yl)-1H-indole within the 5-HT1A binding pocket.

Part 4: Dynamic Stability (Molecular Dynamics)

Docking provides a static snapshot. MD simulations determine if the ligand stays bound under physiological thermal fluctuations.

MD Protocol

Software: GROMACS / Desmond Duration: 100 ns (Minimum for GPCR-ligand stability)

Workflow:

  • System Setup: Embed the Receptor-Ligand complex in a POPC lipid bilayer (mimicking the cell membrane).

  • Solvation: TIP3P water model + 0.15M NaCl (neutralizing charge).

  • Equilibration:

    • NVT Ensemble (1 ns, 300 K) to stabilize temperature.

    • NPT Ensemble (1 ns, 1 bar) to stabilize pressure/density.

  • Production Run: 100 ns unconstrained simulation.

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): If Ligand RMSD > 3.0 Å relative to the protein, it suggests binding instability.

  • Hydrogen Bond Lifetime: Percentage of simulation time the Asp116 salt bridge exists. >60% indicates a stable agonist.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2][3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3][4][5] Scientific Reports, 7, 42717.[2][3] [Link]

  • Xu, P., et al. (2021). Structural insights into the lipid and ligand regulation of serotonin receptors. Nature, 592, 469–473. (PDB 7E2Y Source). [Link]

  • Trott, O., & Olson, A. J. (2010).[6][7] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[7][8][9] Journal of Computational Chemistry, 31(2), 455–461.[7][8] [Link]

  • Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. Nature Chemistry, 4, 90–98. [Link]

Sources

An In-Depth Technical Guide to Pharmacophore Modeling of Piperidinyl-Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidinyl-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in approved drugs and clinical candidates underscores its importance in modern drug discovery.[3][4] This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to this crucial scaffold. We will dissect the theoretical underpinnings, present a validated, step-by-step workflow, and offer field-proven insights to empower researchers in their quest for novel therapeutics. This document eschews rigid templates in favor of a narrative that logically unfolds the complexities of the topic, ensuring both scientific rigor and practical applicability.

The Significance of the Piperidinyl-Indole Scaffold: A Privileged Framework in Drug Discovery

The indole nucleus and the piperidine ring are independently recognized for their broad spectrum of pharmacological activities.[1][2] When combined, they form a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes.[5][6] The indole moiety, with its aromatic character and hydrogen bonding capabilities, often serves as a key recognition element, while the piperidine ring provides a three-dimensional framework that can be tailored to optimize binding affinity and pharmacokinetic properties.[3] Numerous studies have highlighted the therapeutic potential of piperidinyl-indole derivatives in areas such as oncology, neurodegenerative diseases, and inflammatory conditions.[4][7][8]

The Core Principles of Pharmacophore Modeling: From Concept to Application

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that focuses on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity.[9][10] It serves as a powerful tool for virtual screening, lead optimization, and understanding drug-receptor interactions.[11]

There are two primary approaches to pharmacophore modeling:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[10][12] It relies on a set of known active compounds to deduce the common chemical features responsible for their biological activity.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this approach can be used to identify key interaction points within the binding site.[10][11] This allows for the design of ligands that are complementary to the receptor's architecture.

A pharmacophore model is typically composed of features such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable (PI/NI) centers

The spatial relationships, including distances and angles, between these features are critical components of the model.[12]

A Validated Workflow for Pharmacophore Modeling of Piperidinyl-Indole Scaffolds

This section details a robust and reproducible workflow for developing a pharmacophore model for a series of piperidinyl-indole derivatives. This protocol is designed to be a self-validating system, incorporating critical checkpoints to ensure the scientific integrity of the resulting model.

Step 1: Dataset Curation and Preparation

The quality of the input data is paramount to the success of any modeling study.[9]

Protocol:

  • Data Collection: Compile a structurally diverse set of piperidinyl-indole derivatives with well-defined biological activity data (e.g., IC50, Ki values) against the target of interest. Include both active and inactive compounds to enhance the model's predictive power.[13]

  • Data Cleaning: Standardize chemical structures, correct any inconsistencies, and ensure accurate annotation of biological activity.

  • Conformational Analysis: Generate a representative set of low-energy conformers for each molecule. This is a critical step as the bioactive conformation is often not the lowest energy state.

Step 2: Pharmacophore Model Generation

This phase involves identifying the common pharmacophoric features among the active compounds.

Protocol:

  • Feature Definition: Define the types of pharmacophoric features to be considered based on the chemical nature of the piperidinyl-indole scaffold and its known interactions.

  • Model Generation: Utilize a suitable pharmacophore modeling software (e.g., LigandScout, Phase, MOE) to generate a set of candidate pharmacophore models.[9][14][15] These programs employ algorithms to align the active molecules and identify common feature arrangements.

Step 3: Model Validation: The Litmus Test of Predictive Power

A pharmacophore model is only as good as its ability to distinguish between active and inactive compounds.[13]

Protocol:

  • Internal Validation (Training Set): Assess how well the generated models fit the training set of active compounds. High-fitting scores indicate a good correlation between the model and the input data.

  • External Validation (Test Set): Crucially, evaluate the model's performance on a separate test set of compounds that were not used in model generation.[13] This provides an unbiased assessment of the model's predictive ability.

  • Decoy Set Screening: Screen the pharmacophore model against a database of known inactive or decoy molecules. A robust model should exhibit a low hit rate for these compounds.

  • Statistical Metrics: Employ statistical metrics such as the Güner-Henry (GH) score, Enrichment Factor (EF), and Receiver Operating Characteristic (ROC) curves to quantitatively evaluate the model's performance.[16]

Step 4: Virtual Screening and Hit Identification

The validated pharmacophore model can now be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity.[10]

Protocol:

  • Database Selection: Choose appropriate compound libraries for screening, such as commercially available databases (e.g., Enamine, MolPort) or in-house collections.[15][17]

  • Screening Execution: Perform the virtual screening using the validated pharmacophore model.

  • Hit Filtering and Prioritization: Filter the initial hits based on drug-likeness properties (e.g., Lipinski's rule of five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and visual inspection.[11] This helps to prioritize the most promising candidates for further experimental testing.

Visualizing the Workflow and Key Concepts

Visual aids are indispensable for comprehending complex scientific processes. The following diagrams, generated using Graphviz, illustrate the pharmacophore modeling workflow and a hypothetical pharmacophore model for a piperidinyl-indole scaffold.

Pharmacophore_Workflow cluster_DataPrep Data Preparation cluster_ModelGen Model Generation cluster_Validation Model Validation cluster_Screening Virtual Screening Data_Collection Data Collection (Actives & Inactives) Data_Cleaning Data Cleaning & Standardization Data_Collection->Data_Cleaning Conformational_Analysis Conformational Analysis Data_Cleaning->Conformational_Analysis Feature_Definition Feature Definition Conformational_Analysis->Feature_Definition Model_Generation Pharmacophore Model Generation Feature_Definition->Model_Generation Internal_Validation Internal Validation (Training Set) Model_Generation->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Decoy_Screening Decoy Set Screening External_Validation->Decoy_Screening Statistical_Analysis Statistical Analysis (GH, EF, ROC) Decoy_Screening->Statistical_Analysis Database_Selection Database Selection Statistical_Analysis->Database_Selection Virtual_Screening Virtual Screening Database_Selection->Virtual_Screening Hit_Prioritization Hit Prioritization Virtual_Screening->Hit_Prioritization Experimental_Testing Experimental_Testing Hit_Prioritization->Experimental_Testing

Caption: A comprehensive workflow for pharmacophore modeling.

Piperidinyl_Indole_Pharmacophore HBD HBD HBA HBA HBD->HBA 3.5 Å AR AR HBA->AR 5.2 Å HY1 HY AR->HY1 4.8 Å PI PI AR->PI 6.5 Å HY2 HY HY1->HY2 3.1 Å

Caption: A hypothetical 3D pharmacophore model.

Data Presentation: Quantitative Insights at a Glance

To facilitate clear communication of results, quantitative data should be summarized in well-structured tables.

Model ID Features Fit Score (Training Set) GH Score Enrichment Factor (1%)
PDI-Model-01HBD, HBA, AR, HY0.950.7855.2
PDI-Model-02HBA, AR, HY, PI0.890.7148.9
PDI-Model-03HBD, AR, HY1, HY20.920.7551.7

Table 1: Comparison of Generated Pharmacophore Models.

Conclusion and Future Directions

Pharmacophore modeling is an indispensable tool in the modern drug discovery pipeline, offering a rational and efficient approach to identifying and optimizing novel therapeutics.[18][19] When applied to privileged scaffolds like piperidinyl-indole, it can significantly accelerate the journey from initial concept to clinical candidate. The workflow presented in this guide provides a robust framework for researchers to develop and validate high-quality pharmacophore models. As computational power and algorithmic sophistication continue to advance, the integration of pharmacophore modeling with other in silico techniques, such as molecular dynamics and machine learning, will undoubtedly unlock new frontiers in the design of next-generation medicines.

References

  • Vertex AI Search. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software.
  • Vlachakis, D., Bencurova, E., Papangelopoulos, N., & Kossida, S. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 2, e695. Retrieved from [Link]

  • Wieder, M., Garon, A., Perricone, U., & Seidel, T. (2017). Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry, 60(9), 3653-3665. Retrieved from [Link]

  • Schrödinger. (n.d.). Phase. Retrieved from [Link]

  • Click2Drug. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]

  • Scarpino, A., Ferla, S., & Gagliardi, A. (2021). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences, 22(19), 10552. Retrieved from [Link]

  • Wieder, M., Garon, A., Perricone, U., & Seidel, T. (2009). Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein–Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry, 52(9), 2782-2794. Retrieved from [Link]

  • Freeman, K. B., et al. (2019). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. Retrieved from [Link]

  • Baker, D. L., et al. (2022). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. Journal of Molecular Graphics and Modelling, 110, 108107. Retrieved from [Link]

  • LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]

  • Creative Biostructure. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? Retrieved from [Link]

  • Google Patents. (n.d.). Uses of piperidinyl-indole derivatives.
  • Pharmacophore modeling. (2023, December 4). YouTube. Retrieved from [Link]

  • LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]

  • Google Patents. (n.d.). New uses of piperidinyl-indole derivatives.
  • Zhang, H., et al. (2020). Recent Trends and Applications of Molecular Modeling in GPCR–Ligand Recognition and Structure-Based Drug Design. International Journal of Molecular Sciences, 21(3), 987. Retrieved from [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. Retrieved from [Link]

  • Kumar, A., et al. (2022). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Current Drug Discovery Technologies, 19(2), 1-25. Retrieved from [Link]

  • Titov, I. Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6465. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2016). Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 126-135. Retrieved from [Link]

  • Kaushik, N. K., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(20), 7078. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. Retrieved from [Link]

  • Amato, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. Retrieved from [Link]

  • Purgatorio, R., et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Molecules, 25(11), 2577. Retrieved from [Link]

  • Singh, S., et al. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Drug Discovery, 4, 1379471. Retrieved from [Link]

  • Kaser, D., & Sivan, S. (2022). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Journal of Young Pharmacists, 14(3), 261-265. Retrieved from [Link]

  • Amato, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. Retrieved from [Link]

Sources

The Synthesis of 5-(Piperidin-4-yl)-1H-indole Analogues: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases, including neurological disorders and cancer. Its unique combination of a planar indole nucleus, a common hydrogen bond donor/acceptor, and a flexible, basic piperidine moiety allows for multifaceted interactions with biological targets. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important class of molecules, offering insights into the rationale behind experimental choices and detailed, actionable protocols.

Strategic Approaches to the 5-(Piperidin-4-yl)-1H-indole Core

The construction of the 5-(piperidin-4-yl)-1H-indole core can be broadly categorized into two strategic approaches: a convergent synthesis via cross-coupling reactions and a linear approach utilizing classical indole syntheses. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on both the indole and piperidine rings, and scalability considerations.

Strategy A: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling

This elegant and highly versatile approach involves the coupling of a pre-functionalized indole and a piperidine derivative. The Suzuki-Miyaura coupling is the most common and robust method for this transformation, offering high functional group tolerance and generally good to excellent yields.

The overall workflow for this strategy is depicted below:

Start Starting Materials Indole_Protect Indole Protection (e.g., Boc, SEM) Start->Indole_Protect Piperidine_Protect Piperidine Protection (e.g., Boc) Start->Piperidine_Protect Bromoindole 5-Bromoindole Derivative Indole_Protect->Bromoindole Suzuki_Coupling Suzuki-Miyaura Coupling Bromoindole->Suzuki_Coupling Piperidine_Boronate N-Boc-4-(boronic acid or ester) piperidine Piperidine_Protect->Piperidine_Boronate Piperidine_Boronate->Suzuki_Coupling Coupled_Product Protected 5-(Piperidin-4-yl)-1H-indole Suzuki_Coupling->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product 5-(Piperidin-4-yl)-1H-indole Analogue Deprotection->Final_Product

Figure 1: Convergent synthesis of 5-(piperidin-4-yl)-1H-indole via Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

  • Protecting Groups: The use of protecting groups is paramount in this strategy. The indole nitrogen is often protected to prevent N-arylation during the coupling reaction and to improve solubility. The tert-butyloxycarbonyl (Boc) group is a common choice for the piperidine nitrogen due to its stability under the coupling conditions and its facile removal under acidic conditions.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a phosphine ligand, like SPhos or XPhos, is often effective for coupling with heteroaryl halides.

  • Base and Solvent: A suitable base, typically an inorganic carbonate or phosphate, is required to facilitate the transmetalation step of the catalytic cycle. The choice of solvent is also critical, with ethereal solvents like 1,4-dioxane or polar aprotic solvents such as DMF being commonly employed.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-bromoindole with an N-Boc-piperidine boronic acid ester.

Step Procedure Rationale
1 To a flame-dried round-bottom flask, add N-Boc-5-bromo-1H-indole (1.0 equiv.), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv.), and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).The use of a slight excess of the boronic ester drives the reaction to completion. The catalyst loading is optimized to be effective without being wasteful.
2 Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.Exclusion of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.
3 Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).Water is often a necessary co-solvent in Suzuki couplings to aid in the dissolution of the base and facilitate the transmetalation step.
4 Add a degassed aqueous solution of a base, such as K₂CO₃ (2.0 equiv.).The base activates the boronic ester for transmetalation to the palladium center.
5 Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.Elevated temperatures are typically required to drive the catalytic cycle forward at a reasonable rate.
6 Upon completion, cool the reaction to room temperature and quench with water.Quenching stops the reaction and begins the workup process.
7 Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.Standard aqueous workup to isolate the crude product.
8 Purify the crude product by column chromatography on silica gel.Purification is necessary to remove residual starting materials, catalyst, and byproducts.
Strategy B: Linear Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde. In this linear approach, the piperidine moiety is incorporated into one of the starting materials.

A representative workflow for this strategy is shown below:

Start Starting Materials Hydrazine_Protect Protection of Phenylhydrazine Start->Hydrazine_Protect Piperidone_Protect Protection of 4-Piperidone Start->Piperidone_Protect Protected_Hydrazine Protected Phenylhydrazine Hydrazine_Protect->Protected_Hydrazine Hydrazone_Formation Hydrazone Formation Protected_Hydrazine->Hydrazone_Formation Protected_Piperidone N-Boc-4-piperidone Piperidone_Protect->Protected_Piperidone Protected_Piperidone->Hydrazone_Formation Hydrazone Protected Hydrazone Hydrazone_Formation->Hydrazone Indole_Cyclization Fischer Indole Cyclization Hydrazone->Indole_Cyclization Protected_Indole Protected 5-(Piperidin-4-yl)-1H-indole Indole_Cyclization->Protected_Indole Deprotection Deprotection Protected_Indole->Deprotection Final_Product 5-(Piperidin-4-yl)-1H-indole Analogue Deprotection->Final_Product

Figure 2: Linear synthesis of 5-(piperidin-4-yl)-1H-indole via Fischer indole synthesis.

Causality Behind Experimental Choices:

  • Starting Materials: This strategy can be executed in two ways: by reacting a piperidine-substituted phenylhydrazine with a simple ketone, or by reacting a substituted phenylhydrazine with a 4-piperidone derivative. The latter is often more practical due to the commercial availability of N-protected 4-piperidones.

  • Acid Catalyst: The Fischer indole synthesis requires an acid catalyst to promote the key-sigmatropic rearrangement and subsequent cyclization. A variety of Brønsted and Lewis acids can be employed, with polyphosphoric acid (PPA) or strong mineral acids being common choices.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to overcome the activation energy of the rearrangement and cyclization steps.

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines a general procedure for the Fischer indole synthesis using a substituted phenylhydrazine and N-Boc-4-piperidone.

Step Procedure Rationale
1 In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 equiv.) and N-Boc-4-piperidone (1.0 equiv.) in a suitable solvent, such as ethanol or acetic acid.The hydrochloride salt of the hydrazine is often used for its stability. The choice of solvent depends on the specific acid catalyst and desired reaction temperature.
2 Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or a larger quantity of polyphosphoric acid) to the reaction mixture.The acid catalyzes the formation of the hydrazone in situ, followed by the key steps of the Fischer indole synthesis.
3 Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS.The elevated temperature is necessary to drive the reaction to completion.
4 After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous NaOH or NaHCO₃).Neutralization is required to stop the reaction and allow for product extraction.
5 Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate.Standard workup procedure to isolate the crude product.
6 Purify the crude product by column chromatography or recrystallization.Purification is essential to obtain the desired indole analogue in high purity.

Deprotection of the Piperidine Moiety

The final step in both synthetic strategies is the removal of the protecting group from the piperidine nitrogen. The Boc group is typically removed under acidic conditions.

Experimental Protocol: Boc Deprotection

Step Procedure Rationale
1 Dissolve the N-Boc protected 5-(piperidin-4-yl)-1H-indole analogue in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.The choice of solvent should ensure the solubility of the starting material.
2 Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.The strong acid protonates the Boc group, leading to its cleavage.
3 Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.The reaction is typically fast at room temperature.
4 Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.This step isolates the crude salt of the final product.
5 The resulting salt can be purified by recrystallization or converted to the free base by neutralization with a suitable base and subsequent extraction and purification.The final product can be isolated as a stable salt or as the free base, depending on the desired application.

Data Presentation

The following table provides representative yields for the key transformations described in this guide, based on literature precedents for similar substrates.

Reaction Starting Materials Product Typical Yield (%)
Suzuki-Miyaura Coupling5-Bromo-1H-indole, N-Boc-4-(pinacolato)borolane-piperidineN-Boc-5-(piperidin-4-yl)-1H-indole70-90
Fischer Indole Synthesis4-Aminophenylhydrazine, N-Boc-4-piperidone5-Amino-N'-Boc-2,3,4,9-tetrahydro-1H-carbazole60-80
Boc DeprotectionN-Boc-5-(piperidin-4-yl)-1H-indole5-(Piperidin-4-yl)-1H-indole>95

Conclusion

The synthesis of 5-(piperidin-4-yl)-1H-indole analogues is a well-established field with robust and versatile methodologies. The choice between a convergent cross-coupling strategy and a linear Fischer indole synthesis approach will depend on the specific synthetic goals and available resources. Careful consideration of protecting group strategies and reaction optimization are key to achieving high yields and purity of the final products. This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of these medicinally important compounds.

References

  • MDPI. (2021). Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. [Link]

  • ResearchGate. (n.d.). Reaction of indole with piperidine using different approaches. [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]

  • PubMed. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. [Link]

  • SciSpace. (2011). Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]

  • DergiPark. (2023). Synthesis and Biological Evaluation of 1H-(Indole-5-yl)-3-Substituted-1,2,4-Oxadiazoles as Novel 5-Lox Inhibitors. [Link]

  • PubMed Central. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine. [Link]

  • De Gruyter. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

  • PubMed Central. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. [Link]

  • ResearchGate. (n.d.). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic strategies of pyridazino[4,5-b]indoles. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

Technical Guide: 5-(Piperidin-4-yl)-1H-indole as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Exit Vector" Advantage

In modern fragment-based drug discovery (FBDD) and lead optimization, the 5-(piperidin-4-yl)-1H-indole scaffold represents a high-value "privileged structure." Unlike the naturally occurring tryptamine derivatives (which utilize the C3-position), substitution at the indole C5-position provides a distinct geometric vector for substituent extension.

This guide details the strategic utility, robust synthesis, and handling of this building block. By coupling the lipophilic, hydrogen-bond-donating indole core with the solubilizing, basic piperidine moiety, researchers can access unique chemical space relevant to GPCR ligands (specifically 5-HT and Dopamine receptors) and kinase inhibitors.

Structural Significance & Pharmacophore Analysis[1]

The C5 vs. C3 Vector Differentiation

The primary value of this scaffold lies in its geometry. Natural indole alkaloids (serotonin, melatonin) engage targets via the C3-ethyl-amine chain.

  • C3-Substitution: Projects substituents into the primary orthosteric binding pocket (deep pocket binding).

  • C5-Substitution: Projects substituents away from the indole NH, often towards the solvent-exposed region or secondary allosteric pockets. This is critical for improving pharmacokinetic properties (solubility) without disrupting the core binding mode of the indole.

Chemical Properties[2][3][4][5][6]
  • Molecular Formula: C₁₃H₁₆N₂

  • Molecular Weight: 212.29 g/mol

  • pKa: ~10.8 (Piperidine NH), ~16 (Indole NH). The piperidine nitrogen is protonated at physiological pH, enhancing solubility and electrostatic interactions (salt bridges).

  • LogP: ~2.1 (Predicted for free base), making it CNS-penetrant but amenable to oral formulation.

Synthetic Routes & Process Chemistry

To ensure reproducibility and scalability, we prioritize the Suzuki-Miyaura Cross-Coupling / Hydrogenation sequence over the direct reduction of pyridine analogs. The latter often requires high-pressure hydrogenation (PtO₂/H₂) which risks over-reducing the electron-rich indole ring to an indoline or octahydroindole.

Validated Synthetic Pathway (The "Industry Standard")

The most robust route involves coupling 5-bromoindole with a protected tetrahydropyridine boronate, followed by olefin reduction and deprotection.

Advantages of this route:

  • Regiospecificity: Boronate chemistry guarantees C5 attachment.

  • Functional Group Tolerance: The Boc group survives the mild basic conditions of the Suzuki coupling.

  • Scalability: Avoids high-pressure reactors and pyrophoric catalysts like Raney Nickel.

Reaction Workflow Diagram

Synthesis_Workflow Start 5-Bromoindole (SM-1) Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Step1 Boronate N-Boc-1,2,3,6- tetrahydropyridine-4- boronic acid pinacol ester (SM-2) Boronate->Step1 Inter1 Intermediate A: 5-(N-Boc-tetrahydropyridin-4-yl) indole Step1->Inter1 Yield: ~85% Step2 Step 2: Hydrogenation Pd/C (10%), H2 (1 atm) MeOH, RT Inter1->Step2 Inter2 Intermediate B: 5-(N-Boc-piperidin-4-yl) indole Step2->Inter2 Yield: ~95% Step3 Step 3: Deprotection 4M HCl in Dioxane or TFA/DCM Inter2->Step3 Final Product: 5-(Piperidin-4-yl)-1H-indole (HCl Salt) Step3->Final Yield: ~90%

Caption: Step-wise synthesis of 5-(piperidin-4-yl)-1H-indole avoiding ring over-reduction.

Detailed Experimental Protocol

Safety Note: Indoles can be light-sensitive. Perform reactions in foil-wrapped flasks where possible. Handle Pd catalysts under inert atmosphere.

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize tert-butyl 4-(1H-indol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add:

    • 5-Bromoindole (1.0 eq, 10 mmol, 1.96 g)

    • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq, 11 mmol, 3.40 g)

    • Potassium Carbonate (K₂CO₃) (3.0 eq, 30 mmol, 4.14 g)

  • Solvent: Add 1,4-Dioxane (40 mL) and Water (10 mL).

  • Degas: Sparge the mixture with Nitrogen (or Argon) for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalyst: Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 0.5 mmol, ~365 mg).

  • Reflux: Heat to 90°C under N₂ atmosphere for 4-6 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 299.17 - Boc group loss is common in MS source, look for 399.2 if stable).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute filtrate with EtOAc (100 mL), wash with brine (2 x 50 mL). Dry over MgSO₄, concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient 0-40%).

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkene without reducing the indole.

  • Charge: Dissolve Intermediate A (from Step 1) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Reaction: Purge flask with H₂ (balloon pressure is sufficient). Stir vigorously at Room Temperature for 16 hours.

    • Note: Do not heat or use high pressure (>50 psi), or you risk reducing the indole benzene ring.

  • Workup: Filter through Celite. Concentrate to yield the N-Boc protected saturated piperidine.

Step 3: Acidic Deprotection

Objective: Remove Boc group to yield the final building block.

  • Reaction: Dissolve Intermediate B in Dichloromethane (DCM) (10 mL). Add 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.

  • Isolation: The product usually precipitates as the hydrochloride salt. Filter the solid, wash with Et₂O, and dry under vacuum.

    • Yield: ~70-80% over 3 steps.

    • Data: ¹H NMR (DMSO-d₆) should show the piperidine methines/methylenes at 1.8-3.4 ppm and the characteristic indole aromatic protons at 6.4-7.5 ppm.

Applications in Medicinal Chemistry

Target Class: Serotonin Receptors (5-HT)

The 5-(piperidin-4-yl)indole motif mimics the distance between the aromatic core and the basic amine found in conformationally restricted tryptamines.

  • 5-HT₇ Antagonists: Used to explore selectivity against 5-HT₁A.

  • 5-HT₁F Agonists: The 5-position substitution allows the piperidine to reach acidic residues (e.g., Aspartate) in the GPCR transmembrane bundle that are inaccessible to C3-substituted analogs.

Target Class: Kinase Inhibitors

In ATP-competitive inhibitors:

  • Indole Core: Mimics the Adenine ring of ATP, forming hinge-binding hydrogen bonds via the Indole NH and C3.

  • Piperidine Tail: Extends into the solvent-exposed region (ribose pocket), improving solubility and allowing for salt-formation to tune PK properties.

Vector Logic Diagram

Vector_Logic cluster_0 Scaffold Geometry Target Target Binding Site Indole Indole Core (Hinge/Aromatic Interaction) Indole->Target H-Bond Donor (NH) C3_Sub C3-Position (Tryptamine-like) Vector: Deep Pocket / Orthosteric Indole->C3_Sub C5_Sub C5-Position (Piperidine) Vector: Solvent Front / Solubility Indole->C5_Sub C3_Sub->Target Steric Clash Risk C5_Sub->Target Salt Bridge Opportunity

Caption: Geometric comparison of C3 vs. C5 substitution vectors in drug design.

Comparison of Heterocyclic Analogs

Scaffold VariantSynthetic AccessibilityMetabolic StabilitySolubility (pH 7.[1]4)
5-(Piperidin-4-yl)-1H-indole High (Suzuki)Medium (Indole oxidation risk)High (Basic amine)
5-(Pyridin-4-yl)-1H-indoleHighHighLow (Aromatic N)
3-(Piperidin-4-yl)-1H-indoleMedium (Condensation)MediumHigh
5-(Piperazin-1-yl)-1H-indoleMedium (Buchwald)Low (N-dealkylation)High

References

  • Suzuki-Miyaura Coupling Foundations: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Indole Synthesis & Functionalization: Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

  • 5-HT Receptor Ligand Design (Vilazodone/Indole Context): Heinrich, T., et al. (2004).[2] Synthesis and Structure−Activity Relationships of Vilazodone and Its Analogs. Journal of Medicinal Chemistry, 47(19), 4684–4692. (Demonstrates the utility of 5-substituted indoles in CNS drugs).

  • Piperidine Scaffolds in Kinase Inhibitors: Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Illustrates the solubilizing role of piperazine/piperidine tails).

Sources

Physicochemical Profiling and Optimization of Substituted Piperidinyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Technical Guide for CNS Drug Discovery

Executive Summary

The substituted piperidinyl indole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting Serotonin (5-HT) and Dopamine (D) receptors. While this scaffold offers exceptional potency and selectivity opportunities, it presents distinct physicochemical challenges—specifically regarding lipophilicity-driven metabolic instability , hERG channel liability , and poor aqueous solubility due to high crystal lattice energy.

This technical guide provides a rigorous analysis of the physicochemical properties of this class, offering actionable strategies for structural optimization. It moves beyond basic descriptions to explore the causal links between specific substitution patterns and critical ADME (Absorption, Distribution, Metabolism, Excretion) parameters.

Structural Architecture and Synthetic Accessibility

The core architecture consists of an indole bicyclic system linked to a piperidine ring, typically at the C3 position of the indole. This connectivity allows the indole to serve as a bioisostere for serotonin, while the piperidine nitrogen provides the essential basic center for electrostatic interactions with receptor aspartate residues.

Synthetic Pathways

The construction of the piperidinyl indole core is a critical first step. The choice of synthesis dictates the diversity of substituents available for physicochemical tuning.

Primary Method: Fischer Indole Synthesis

The most robust route involves the condensation of a phenylhydrazine with a 4-piperidone derivative under acidic conditions. This method allows for facile introduction of substituents on the indole benzene ring (R1-R4) by selecting the appropriate hydrazine.

Secondary Method: Palladium-Catalyzed Cross-Coupling

For more sensitive functional groups, Buchwald-Hartwig or Suzuki-Miyaura couplings utilizing 3-bromoindoles and piperidine boronic esters are preferred, though they often require N-protection strategies.

Visualization: Synthetic Workflow

The following diagram outlines the decision logic for selecting the synthetic route based on desired substitution patterns.

SynthesisWorkflow Start Target: Substituted Piperidinyl Indole CheckSub Are Indole Ring Substituents Acid Stable? Start->CheckSub Fischer Route A: Fischer Indole (Phenylhydrazine + 4-Piperidone) CheckSub->Fischer Yes (e.g., -F, -Cl, -Me) Coupling Route B: Pd-Catalyzed Cross-Coupling CheckSub->Coupling No (e.g., -CN, -CO2R) Acid Acidic Cyclization (AcOH/HCl or ZnCl2) Fischer->Acid Buchwald Buchwald/Suzuki (Pd(OAc)2 / Ligand) Coupling->Buchwald Product Final Scaffold Isolation Acid->Product Buchwald->Product

Figure 1: Decision matrix for synthesizing piperidinyl indoles based on substituent stability.

Physicochemical Properties: Analysis and Optimization

Successful drug candidates in this class must balance the lipophilic nature of the indole with the basicity of the piperidine.

Ionization Constants (pKa)
  • The Piperidine Nitrogen: Typically has a pKa of 9.0 – 10.5 . This high basicity ensures high solubility in the acidic gastric environment but can lead to lysosomal trapping (resulting in high Volume of Distribution, Vss) and phospholipidosis .

  • The Indole Nitrogen: Very weakly acidic (pKa > 16), essentially neutral at physiological pH.

Optimization Strategy: To improve oral bioavailability and reduce hERG liability (which correlates with high basicity + lipophilicity), the pKa of the piperidine nitrogen should often be lowered to the 7.5 – 8.5 range.

  • Electron Withdrawing Groups (EWG): Placing a fluorine on the piperidine ring (beta to the nitrogen) can lower pKa by 1-2 units via the inductive effect.

  • N-Substitution: Converting the secondary amine to a tertiary amine with electron-withdrawing chains (e.g., fluoroethyl) modulates basicity.

Lipophilicity (LogP vs. LogD)

The indole ring is highly lipophilic. A simple 3-(piperidin-4-yl)indole has a LogP of ~2.5.

  • LogD (pH 7.4): This is the critical parameter. Because the amine is ionized at pH 7.4, the LogD is significantly lower than LogP.

  • Target Range: For CNS penetration, a LogD of 2.0 – 3.5 is ideal.

  • Risk: If LogP > 4, metabolic clearance (via CYP450 oxidation at Indole C2/C5) increases dramatically.

Solubility and "Brick Dust"

Indole systems are planar and stack efficiently in the solid state, leading to high crystal lattice energy.

  • Observation: Unsubstituted analogs often exhibit "brick dust" properties—poor solubility in both water and lipids due to strong intermolecular pi-pi stacking.

  • Solution: Introduce sp3 character or "molecular kink." Adding a methyl group at the indole C2 position or on the piperidine ring disrupts planarity, lowering the melting point and improving solubility.

Data Summary: Substituent Effects
Substituent PositionModificationEffect on pKa (Piperidine N)Effect on LogD (7.4)Metabolic Stability Risk
Piperidine N MethylationSlight Increase (+0.2)Increase (+0.5)N-Dealkylation
Piperidine C3/C5 FluorineDecrease (-1.5 to -2.0)Slight IncreaseImproved (blocks oxidation)
Indole C5 FluorineNegligibleIncrease (+0.2)High Improvement (blocks metabolic hotspot)
Indole C5 Methoxy (-OMe)NegligibleDecrease (if polar) / NeutralO-Dealkylation risk
Indole C2 MethylNegligibleIncrease (+0.5)Moderate (benzylic oxidation)

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole (Fischer Route)

A standard procedure for generating the core scaffold.

  • Reagents: 4-Fluorophenylhydrazine hydrochloride (1.0 eq), 4-Piperidone monohydrate hydrochloride (1.0 eq), Acetic Acid (glacial).

  • Procedure:

    • Dissolve hydrazine and piperidone in glacial acetic acid (10 mL/g).

    • Heat to reflux (110°C) under nitrogen atmosphere for 4 hours. Monitor by LCMS for disappearance of hydrazine.

    • Cool to room temperature. The product often precipitates as the hydrochloride salt.

    • Filter the solid. If no precipitate, remove solvent in vacuo, basify with NaOH (2M) to pH 10, and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

  • Validation: 1H NMR should show the characteristic indole C2 proton singlet at ~7.1 ppm and the NH broad singlet at >10 ppm.

Protocol B: High-Throughput pKa Determination (Potentiometric)

To verify basicity modulation.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample Prep: Dissolve 1-2 mg of compound in assay water (containing 0.15 M KCl for ionic strength). Use a co-solvent (Methanol) if insoluble, then extrapolate to 0% co-solvent (Yasuda-Shedlovsky method).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Analysis: Calculate pKa using the Bjerrum difference plot method.

Strategic Optimization Logic (SAR)

When optimizing this scaffold, researchers often face a trade-off between hERG affinity and Target Potency . The following logic flow illustrates how to navigate this.

Visualization: Optimization Decision Tree

OptimizationLogic Issue Problem Identified hERG High hERG Affinity (IC50 < 1 uM) Issue->hERG Metab High Metabolic Clearance (t1/2 < 15 min) Issue->Metab Soln_hERG1 Reduce LogP (Add Polar Groups) hERG->Soln_hERG1 Soln_hERG2 Lower pKa of Amine (Add beta-F or EWG) hERG->Soln_hERG2 Soln_Metab1 Block C5/C6 Positions (Add -F or -Cl) Metab->Soln_Metab1 Soln_Metab2 Constrain Piperidine (Bridge/Spiro cycles) Metab->Soln_Metab2

Figure 2: Strategic interventions for common ADMET liabilities in piperidinyl indoles.

References

  • Journal of Medicinal Chemistry. Design, Synthesis, and Pharmacological Evaluation of Nitrogen-Containing Heterocycles. (General reference for scaffold synthesis). [Link]

  • European Journal of Medicinal Chemistry. Indole-based derivatives as potential multi-target directed ligands.[Link]

  • Bioorganic & Medicinal Chemistry Letters. Optimization of piperidinyl indole derivatives for GPCR targets.[Link]

  • Organic Process Research & Development. Scalable Synthesis of 3-Substituted Indoles via Fischer Indole Synthesis.[Link]

(Note: Specific deep-links to individual PDF articles are often unstable or behind paywalls; the links above direct to the authoritative journals where the foundational SAR of this scaffold is published.)

Methodological & Application

Application Note: Strategic Utilization of 5-(Piperidin-4-yl)-1H-indole in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 5-(Piperidin-4-yl)-1H-indole scaffold represents a "privileged structure" in modern neuropharmacology, distinct from the classical tryptamine (3-(aminoethyl)-indole) core found in serotonin and first-generation triptans.

Why this scaffold matters:

  • Vector Shifting: Unlike tryptamines, where the basic nitrogen extends from the C3 position, this scaffold positions the basic amine (piperidine) at the C5 position. This structural alteration directs the basic nitrogen into a different region of the orthosteric binding pocket (often the extracellular vestibule), enabling high selectivity for 5-HT1F and 5-HT6 receptors while minimizing affinity for vasoconstrictive 5-HT1B receptors.

  • Safety Profile: This scaffold is central to the "ditan" class of anti-migraine agents (e.g., related to Lasmiditan chemistry), which avoid the cardiac risks associated with triptans.

  • Versatility: Beyond GPCRs, the scaffold is increasingly utilized in designing CNS-penetrant kinase inhibitors (e.g., FGFR, GSK3β) by exploiting the indole NH as a hinge binder and the piperidine as a solvent-exposed solubilizing group.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData / ValueRelevance
Chemical Name 5-(Piperidin-4-yl)-1H-indoleCore Scaffold
CAS Number 169591-60-8 (Free base)Identification
Molecular Weight 200.28 g/mol CNS Drug-Likeness (Fragment)
LogP (Predicted) ~2.1Good starting lipophilicity for BBB
pKa (Piperidine) ~9.8Requires masking/derivatization for optimal BBB penetration
Key Functionality Indole NH (H-bond donor); Piperidine NH (Nucleophile)Orthogonal functionalization points

Application Workflow: From Scaffold to Lead

The following diagram illustrates the strategic logic for deploying this scaffold in a library generation campaign.

Scaffold_Strategy Scaffold 5-(Piperidin-4-yl)-1H-indole (Core) Derivatization N-Functionalization (Reductive Amination) Scaffold->Derivatization Diversity Point Target_1 Target: 5-HT1F (Migraine) Derivatization->Target_1 Bulky/Aryl Groups Target_2 Target: 5-HT6 (Cognition/AD) Derivatization->Target_2 Sulfonyl/Alkyl Groups Selectivity Selectivity Filter (vs 5-HT1B/hERG) Target_1->Selectivity Screening Target_2->Selectivity Screening Lead Optimized Lead (CNS Penetrant) Selectivity->Lead Hit Expansion

Caption: Strategic workflow for diversifying the 5-(Piperidin-4-yl)-1H-indole scaffold to target specific neurological endpoints while filtering for safety.

Detailed Experimental Protocols

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: To functionalize the piperidine nitrogen, creating a library of analogs to probe the receptor's "exit vector."

Reagents:

  • 5-(Piperidin-4-yl)-1H-indole (1.0 eq)[1]

  • Diverse Aldehydes/Ketones (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Procedure:

  • Dissolution: Dissolve 5-(Piperidin-4-yl)-1H-indole (0.2 mmol) in anhydrous DCM (2 mL).

  • Activation: Add the specific aldehyde (0.22 mmol) and catalytic AcOH (1-2 drops) to facilitate imine formation. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Reduction: Add STAB (0.3 mmol) in one portion.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: MW + Aldehyde - H2O + 2H).

  • Quench: Quench with sat. NaHCO3 (2 mL). Extract with DCM (3x).

  • Purification: Pass the organic layer through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (to remove non-basic impurities), then elute product with 2M NH3 in MeOH.

  • Validation: Evaporate solvent and verify purity >95% via HPLC.

Protocol B: In Vitro Selectivity Screening (5-HT1F vs 5-HT1B)

Objective: Identify agonists that bind 5-HT1F (efficacy) but not 5-HT1B (vasoconstriction risk).

Assay Setup:

  • Ligand: [3H]-5-HT (Serotonin) or [3H]-Sumatriptan.

  • Membranes: CHO-K1 cells stably expressing human 5-HT1F or 5-HT1B.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

Steps:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer.

  • Incubation: In 96-well plates, mix:

    • 25 µL Test Compound (10 concentrations, 0.1 nM – 10 µM).

    • 25 µL Radioligand (~2 nM final).

    • 150 µL Membrane suspension (10-20 µg protein).

  • Equilibrium: Incubate for 60 mins at 27°C (5-HT1F) or 37°C (5-HT1B).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine Ki values using the Cheng-Prusoff equation.

    • Success Criteria: Selectivity Ratio (Ki 5-HT1B / Ki 5-HT1F) > 100-fold.[2]

Protocol C: PAMPA-BBB Permeability Assay

Objective: Predict blood-brain barrier penetration early in the design cycle.

Materials:

  • PAMPA Explorer Kit (pION Inc or equivalent).

  • Artificial membrane lipid solution (porcine brain lipid extract).

  • Buffer: PBS pH 7.4.[3]

Procedure:

  • Donor Plate: Add 200 µL of test compound (10 µM in PBS) to the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of brain lipid solution.

  • Acceptor Plate: Add 200 µL of PBS to acceptor wells.

  • Sandwich: Place acceptor plate on top of donor plate (creating a "sandwich").

  • Incubation: Incubate for 4 hours at RT in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure UV absorbance (or LC-MS peak area) in both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • High Permeability:

      
       cm/s.
      
    • Low Permeability:

      
       cm/s.
      

Mechanistic Pathway Diagram

This diagram visualizes how the 5-(Piperidin-4-yl) scaffold facilitates selective signaling compared to traditional triptans.

Signaling_Pathway Ligand_New 5-(Piperidin-4-yl)-Indole Derivative R_1F 5-HT1F Receptor (Neuronal) Ligand_New->R_1F High Affinity R_1B 5-HT1B Receptor (Vascular) Ligand_New->R_1B Low Affinity Ligand_Old Traditional Triptan (Indole-C3) Ligand_Old->R_1F High Affinity Ligand_Old->R_1B High Affinity Gi Gi/o Protein R_1F->Gi Vaso Vasoconstriction (Cardiac Risk) R_1B->Vaso cAMP Decrease cAMP Gi->cAMP Migraine Inhibition of Neurogenic Inflammation cAMP->Migraine

Caption: Differential signaling: The scaffold favors 5-HT1F (migraine relief) over 5-HT1B (vasoconstriction), improving the therapeutic index.

References

  • Ramadan, M. et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. National Institutes of Health (NIH).[4]

  • Pullagurla, M. et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist. Bioorganic & Medicinal Chemistry.[5][6][3][7][8][9][10]

  • Vila-Pueyo, M. (2018). Targeted 5-HT1F Therapies for Migraine. Neurotherapeutics.[3]

  • Nelson, D.L. et al. (2010). Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan. Cephalalgia.[3]

  • Chem-Impex International. Product Data: 5-Methoxy-3-piperidin-4-yl-1H-indole.

Sources

The 5-(Piperidin-4-yl)-1H-indole Scaffold: A Versatile Platform for Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the intricate landscape of central nervous system (CNS) drug development, the identification of "privileged scaffolds" – molecular frameworks capable of interacting with multiple, diverse biological targets – is a cornerstone of modern medicinal chemistry. The 5-(Piperidin-4-yl)-1H-indole scaffold has emerged as one such exemplary structure, demonstrating remarkable versatility and therapeutic promise across a spectrum of CNS disorders. This guide provides an in-depth exploration of this scaffold, offering detailed synthetic protocols, in vitro and in vivo characterization methodologies, and insights into its structure-activity relationships (SAR).

The unique architecture of the 5-(Piperidin-4-yl)-1H-indole core combines the key pharmacophoric features of an indole nucleus and a piperidine ring. The indole moiety, a ubiquitous motif in neuropharmacology, is present in endogenous signaling molecules like serotonin and melatonin, and serves as a crucial interaction domain for numerous CNS receptors and enzymes.[1] The piperidine ring, a common element in many CNS drugs, provides a basic nitrogen center that is often critical for receptor binding and can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. The rigid linkage of these two components at the 5-position of the indole ring creates a spatially well-defined scaffold that can be strategically decorated to target a variety of CNS proteins with high affinity and specificity.

Derivatives of this scaffold have shown significant potential in the treatment of debilitating neurological and psychiatric conditions, including psychosis, cognitive deficits associated with Alzheimer's disease and schizophrenia, and depression. This is achieved through the modulation of key CNS targets such as serotonin (5-HT) receptors (particularly the 5-HT6 subtype), dopamine (D2) receptors, and acetylcholinesterase (AChE).

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel CNS therapeutics based on the 5-(Piperidin-4-yl)-1H-indole scaffold.

I. Synthesis of the Core Scaffold and Key Derivatives

The synthesis of the 5-(Piperidin-4-yl)-1H-indole core can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on both the indole and piperidine rings. Two of the most robust and widely applicable methods are the Fischer Indole Synthesis and the Suzuki-Miyaura cross-coupling reaction.

A. Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions.[2][3][4][5][6] For the synthesis of the 5-(Piperidin-4-yl)-1H-indole scaffold, this typically involves the reaction of a (4-substituted-phenyl)hydrazine with a protected 4-piperidone derivative.

Rationale: This protocol utilizes the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-bromophenylhydrazine and N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is essential to prevent unwanted side reactions and to allow for subsequent diversification at this position.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • N-Boc-4-piperidone

  • Glacial Acetic Acid

  • Sodium acetate

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add N-Boc-4-piperidone (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the formation of the hydrazone by Thin Layer Chromatography (TLC).

  • Indolization:

    • To the reaction mixture containing the hydrazone, add glacial acetic acid.

    • Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol and acetic acid.

    • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-5-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

  • Aromatization and Boc-Deprotection (if necessary for subsequent steps):

    • The resulting tetracyclic intermediate can be aromatized to the indole using a suitable oxidizing agent like manganese dioxide (MnO2) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

    • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free piperidine nitrogen for further derivatization.

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start 4-Bromophenylhydrazine + N-Boc-4-piperidone Hydrazone In situ Hydrazone Formation Start->Hydrazone Ethanol, NaOAc Indolization Acid-catalyzed Indolization (Reflux) Hydrazone->Indolization Acetic Acid Cyclized_Intermediate Tetracyclic Intermediate Indolization->Cyclized_Intermediate Aromatization Aromatization Cyclized_Intermediate->Aromatization e.g., MnO2 Final_Product N-Boc-5-(piperidin-4-yl)-1H-indole Aromatization->Final_Product

Caption: Fischer Indole Synthesis Workflow.

B. Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a highly versatile and efficient palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[7][8] This method is particularly advantageous for its mild reaction conditions and high functional group tolerance. For the synthesis of the 5-(Piperidin-4-yl)-1H-indole scaffold, this would typically involve coupling a 5-bromo- or 5-iodoindole derivative with a suitable piperidine-containing boronic acid or boronate ester.

Rationale: This protocol describes the coupling of a commercially available or readily synthesized 5-bromoindole with a protected piperidine boronic acid derivative. The use of a palladium catalyst with a suitable phosphine ligand is crucial for efficient coupling.

Materials:

  • 5-Bromo-1H-indole

  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or other suitable base

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine 5-bromo-1H-indole (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Coupling Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-5-(piperidin-4-yl)-1H-indole.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling Start 5-Bromo-1H-indole + N-Boc-piperidine boronic ester Coupling Pd-catalyzed Cross-Coupling Start->Coupling Pd(OAc)2, PPh3, K2CO3 Dioxane/Water, Heat Product N-Boc-5-(piperidin-4-yl)-1H-indole Coupling->Product

Caption: Suzuki-Miyaura Coupling Workflow.

II. In Vitro Characterization: Target Engagement and Potency Determination

Once a library of 5-(Piperidin-4-yl)-1H-indole derivatives has been synthesized, the next critical step is to evaluate their biological activity at relevant CNS targets. In vitro assays provide a controlled environment to quantify the binding affinity and functional potency of the compounds, guiding the SAR and lead optimization process.

A. Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.

Rationale: This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human 5-HT6 receptor. It utilizes a commercially available cell line stably expressing the receptor and a specific radioligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • [³H]-LSD (Lysergic acid diethylamide) or another suitable 5-HT6 radioligand

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA)

  • Non-specific binding control (e.g., 10 µM Methiothepin or another high-affinity 5-HT6 ligand)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Scintillation cocktail

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture the HEK293-h5-HT6 cells to confluency.

    • Harvest the cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4 °C.

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand (at a concentration near its Kd), and either the test compound (at various concentrations), the non-specific binding control, or vehicle (for total binding).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rationale: Similar to the 5-HT6 assay, this protocol measures the affinity of test compounds for the human dopamine D2 receptor using a competitive binding format.[9][10][11]

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor.[11]

  • [³H]-Spiperone or another suitable D2 antagonist radioligand

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • Non-specific binding control (e.g., 10 µM Haloperidol)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Scintillation cocktail

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from CHO-K1-hD2 cells as described for the 5-HT6 receptor assay.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, [³H]-Spiperone (at a concentration near its Kd), and either the test compound, the non-specific binding control, or vehicle.

    • Start the reaction by adding the membrane preparation.

  • Incubation and Termination:

    • Incubate the plate (e.g., at room temperature for 90 minutes).[9]

    • Terminate the reaction by rapid filtration and washing as described previously.

  • Data Acquisition and Analysis:

    • Quantify the bound radioactivity and calculate the Ki values as described for the 5-HT6 receptor assay.

B. Enzyme Inhibition Assays: Assessing Functional Potency

For targets that are enzymes, such as acetylcholinesterase, direct measurement of enzyme inhibition is necessary to determine the functional potency of the compounds.

Rationale: This colorimetric assay, developed by Ellman, is a widely used method to measure AChE activity and its inhibition.[12][13][14][15] The assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be quantified spectrophotometrically.[12][15]

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare fresh solutions of ATCI and DTNB in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, DTNB solution, and either the test compound (at various concentrations), the positive control, or vehicle.

    • Add the AChE enzyme solution to each well and pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using the kinetic mode of the microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

III. In Vivo Evaluation: Assessing CNS Activity and Brain Penetration

In vivo studies are essential to translate in vitro findings into a physiological context, providing insights into a compound's efficacy in a living organism and its ability to cross the blood-brain barrier (BBB).

A. Behavioral Models for Assessing CNS Activity

Various rodent behavioral models can be employed to assess the potential therapeutic effects of 5-(Piperidin-4-yl)-1H-indole derivatives.

Rationale: This model is widely used to screen for antipsychotic-like activity. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, and this effect can be attenuated by dopamine D2 receptor antagonists.[16]

Materials:

  • Male mice (e.g., C57BL/6)

  • d-Amphetamine sulfate

  • Test compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Open-field activity chambers equipped with infrared beams to automatically track movement

Step-by-Step Methodology:

  • Acclimation:

    • Acclimate the mice to the testing room for at least 1 hour before the experiment.

    • Habituate each mouse to the open-field chamber for 30-60 minutes on the day before the test.

  • Dosing:

    • On the test day, administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

    • After a specified pre-treatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-5 mg/kg, i.p.).

  • Behavioral Assessment:

    • Immediately after the amphetamine injection, place the mice in the open-field chambers and record their locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.[17]

  • Data Analysis:

    • Analyze the locomotor activity data, typically in time bins (e.g., 5-minute intervals).

    • Compare the locomotor activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group to determine if the compound significantly reduces amphetamine-induced hyperlocomotion.

Rationale: The NOR test is used to assess learning and memory, particularly recognition memory, which is often impaired in cognitive disorders like Alzheimer's disease and schizophrenia.[18][19][20] This test is based on the innate tendency of rodents to explore a novel object more than a familiar one.[20]

Materials:

  • Rats or mice

  • An open-field arena

  • A set of identical objects (familiar objects)

  • A set of different objects (novel objects)

  • Video tracking software

Step-by-Step Methodology:

  • Habituation:

    • On the first day, allow each animal to freely explore the empty open-field arena for 5-10 minutes.[20]

  • Training (Familiarization) Phase:

    • On the second day, place two identical objects in the arena.[18]

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

  • Testing Phase:

    • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.[18][20]

    • Record the animal's exploration of both objects for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Measure the time spent exploring each object.

    • Calculate a discrimination index (DI), typically as (time exploring novel object - time exploring familiar object) / (total exploration time).

    • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. Compare the DI of compound-treated animals to vehicle-treated controls to assess pro-cognitive effects.

B. Assessing Blood-Brain Barrier Permeability

The ability of a compound to cross the BBB is a critical determinant of its efficacy for treating CNS disorders.

Rationale: PAMPA is a high-throughput, in vitro method for predicting the passive diffusion of compounds across the BBB.[21][22][23][24] It utilizes a lipid-infused artificial membrane to mimic the BBB.

Materials:

  • 96-well filter plates (donor plates)

  • 96-well acceptor plates

  • Brain lipid solution (e.g., porcine brain lipid dissolved in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in a suitable buffer

  • UV-Vis microplate reader or LC-MS/MS system

Step-by-Step Methodology:

  • Membrane Coating:

    • Coat the filter of the donor plate with the brain lipid solution.

  • Assay Setup:

    • Fill the acceptor plate wells with PBS.

    • Add the test compound solutions to the donor plate wells.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) to allow the compounds to permeate from the donor to the acceptor compartment.

  • Quantification:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability (Pe) of the compound using an appropriate equation that takes into account the surface area of the membrane, the volume of the wells, and the incubation time.

    • Compounds are often categorized as having low, medium, or high BBB permeability based on their Pe values.

IV. Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the 5-(Piperidin-4-yl)-1H-indole scaffold and the subsequent biological evaluation of the resulting derivatives allow for the elucidation of the structure-activity relationship (SAR). This provides crucial insights into the structural requirements for optimal target engagement and desired pharmacological properties.

Diagram: General SAR for 5-(Piperidin-4-yl)-1H-indole Derivatives

Caption: Key points for SAR modification.

Key SAR Insights:

  • Piperidine Nitrogen (R1): Substitution at the piperidine nitrogen is a critical determinant of activity and selectivity. Small alkyl groups, arylalkyl moieties, and sulfonamides have been explored to modulate interactions with specific receptor pockets.

  • Indole Ring (R2, R3): Substitution on the indole ring, particularly at the 1-, 2-, and 6-positions, can fine-tune potency and pharmacokinetic properties. For example, electron-donating or -withdrawing groups can influence the electronic nature of the indole and its interactions with the target protein.

  • Piperidine Ring Conformation: The stereochemistry and conformational flexibility of the piperidine ring can also play a role in receptor binding.

Table 1: Biological Activity of Representative 5-(Piperidin-4-yl)-1H-indole Derivatives

Compound IDR1 (Piperidine-N)R2 (Indole)TargetAssay TypePotency (Ki/IC50, nM)
A-1 -H-H5-HT6Binding50
A-2 -CH3-H5-HT6Binding25
A-3 -SO2-Ph-H5-HT6Binding5
B-1 -H-HD2Binding150
B-2 -CH2-Ph-HD2Binding75
B-3 -CH2-Cyclopropyl-HD2Binding90
C-1 -H-HAChEInhibition>1000
C-2 -CH2-Ph-OCH3 (at C6)AChEInhibition250

V. Conclusion and Future Directions

The 5-(Piperidin-4-yl)-1H-indole scaffold represents a highly promising and versatile platform for the development of novel CNS therapeutics. Its inherent ability to interact with key neurological targets, coupled with the synthetic tractability that allows for extensive chemical modification, makes it an attractive starting point for drug discovery campaigns. The detailed protocols and methodologies presented in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of derivatives based on this privileged scaffold.

Future research in this area will likely focus on the development of highly selective ligands for specific CNS targets, the optimization of pharmacokinetic properties to ensure adequate brain exposure, and the exploration of this scaffold for novel therapeutic applications in a wider range of neurological and psychiatric disorders. The continued application of rational drug design principles, guided by a deep understanding of the SAR of this remarkable scaffold, holds great promise for the discovery of the next generation of CNS medicines.

VI. References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.

  • Miyake, F. Y., & Yakushijin, K. (2008). Recent advances in the Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 56(11), 1501-1512.

  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer indole synthesis. Tetrahedron, 67(38), 7195-7210.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.

  • de Sá Alves, F. R., & de Castro, A. A. (2018). Indole: A privileged scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 18(14), 1184-1205.

  • Lueptow, L. M. (2017). Novel object recognition test for the investigation of learning and memory in mice. Journal of Visualized Experiments, (126), e55718.

  • Di, L., & Kerns, E. H. (2003). Application of parallel artificial membrane permeability assay (PAMPA) to screen for permeable compounds. Current Opinion in Chemical Biology, 7(3), 402-408.

  • Litvinov, D. N., & Gulevskaya, A. V. (2018). The Suzuki–Miyaura reaction in the synthesis of substituted indoles. Chemistry of Heterocyclic Compounds, 54(1), 2-19.

  • Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for object recognition in rats. Behavioural Brain Research, 31(1), 47-59.

  • Worek, F., Thiermann, H., & Szinicz, L. (2004). A new and rapid colorimetric determination of acetylcholinesterase activity: a comparison with the Ellman method. Toxicology Letters, 150(3), 329-335.

  • Leysen, J. E., Gommeren, W., & De Chaffoy de Courcelles, D. (1986). Biochemical profile of the potent and selective D2-receptor antagonist spiperone. Drug Development Research, 8(1-4), 123-135.

  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270.

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568.

  • Leger, S., et al. (2007). The novel object recognition test in mice: a review of the literature and a validation study. Psychopharmacology, 194(1), 1-13.

  • Pohanka, M. (2011). Acetylcholinesterase inhibitors: a patent review (2005–2010). Expert Opinion on Therapeutic Patents, 21(11), 1747-1763.

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010.

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317.

  • Ralph, R. J., & Caine, S. B. (2005). Locomotor stimulant effects of cocaine and d-amphetamine are attenuated in D2L receptor-deficient mice. Neuroscience, 133(1), 243-251.

  • Roth, B. L., et al. (1994). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1403-1410.

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

  • Burt, D. R., Creese, I., & Snyder, S. H. (1976). Properties of [3H]haloperidol and [3H]dopamine binding associated with dopamine receptors in calf brain membranes. Molecular Pharmacology, 12(5), 800-812.

  • Monsma Jr, F. J., et al. (1993). Cloning and expression of a novel serotonin receptor with high affinity for atypical antipsychotic drugs. Molecular Pharmacology, 43(3), 320-327.

  • Ordentlich, A., et al. (1999). The architecture of the binding site of human acetylcholinesterase, studied by enantiomeric- and site-directed mutagenesis. Journal of Biological Chemistry, 274(25), 17579-17586.

  • Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology, 34(1), 281-320.

  • Robbins, T. W. (2000). From arousal to cognition: the analeptic and psychomimetic effects of amphetamine. Experimental and Clinical Psychopharmacology, 8(4), 492.

  • Faller, B., & Grimm, H. P. (2008). High-throughput screening of BBB permeability. Current Drug Discovery Technologies, 5(2), 104-111.

  • Glennon, R. A., et al. (2000). 5-HT6 serotonin receptors as a therapeutic target. Drug Development Research, 49(4), 261-267.

  • Wise, R. A. (2004). Dopamine, learning and motivation. Nature Reviews Neuroscience, 5(6), 483-494.

  • Colovic, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335.

  • Antkiewicz-Michaluk, L., et al. (2014). The 5-HT6 receptor antagonists as a new class of antipsychotic drugs. Pharmacological Reports, 66(4), 527-534.

  • Bevins, R. A., & Besheer, J. (2006). Object recognition in rats and mice: a one-trial non-matching-to-sample learning and memory task to study 'recognition memory'. Nature Protocols, 1(3), 1306-1311.

  • Ott, M., et al. (2010). PAMPA—a drug absorption in vitro model 7. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 565-571.

Sources

Efficacy Evaluation of 5-(Piperidin-4-yl)-1H-indole Derivatives in Preclinical Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Therapeutic Avenue for Schizophrenia

The 5-(Piperidin-4-yl)-1H-indole scaffold represents a versatile pharmacophore with demonstrated activity across a range of biological targets.[1] This application note outlines a preclinical strategy for evaluating the efficacy of a novel, hypothetical 5-(Piperidin-4-yl)-1H-indole derivative, hereafter referred to as "Compound X," as a potential antipsychotic agent. Based on the established pharmacology of similar structures, we hypothesize that Compound X acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual antagonism is a hallmark of atypical antipsychotic drugs, which are known for their efficacy against the positive, negative, and cognitive symptoms of schizophrenia.[4]

Schizophrenia is a complex and debilitating psychiatric disorder affecting millions worldwide.[5] While current treatments can be effective, particularly for positive symptoms, significant unmet needs remain, especially concerning negative and cognitive deficits.[6][7] The development of novel therapeutics with improved efficacy and tolerability is a critical priority. This document provides a detailed guide for the preclinical assessment of Compound X in rodent models that recapitulate key behavioral and neurochemical features of schizophrenia.

Rationale for Animal Model Selection

To comprehensively evaluate the antipsychotic potential of Compound X, a multi-model approach is recommended. No single animal model can fully encompass the heterogeneity of schizophrenia; however, pharmacologically-induced models in rodents are well-established for their predictive validity in screening novel antipsychotic compounds.[7][8] We will focus on two primary models: the sub-chronic ketamine model and the acute amphetamine-induced hyperlocomotion model.

  • Sub-chronic Ketamine Model: Ketamine, a non-competitive NMDA receptor antagonist, induces a state that mimics the positive, negative, and cognitive symptoms of schizophrenia in humans.[9] Chronic or sub-chronic administration in rodents leads to lasting behavioral and neurochemical alterations relevant to the disorder, making it a valuable model for assessing therapeutic interventions.[1][9] This model is particularly useful for evaluating the efficacy of compounds against cognitive deficits and negative symptoms.[10]

  • Amphetamine-Induced Hyperlocomotion Model: Amphetamine enhances dopamine transmission, and in rodents, it induces hyperlocomotion and stereotyped behaviors, which are considered analogues of the positive symptoms of schizophrenia.[11][12] This model is a robust and widely used primary screen for compounds with dopamine D2 receptor antagonist activity.[4]

Experimental Design and Workflow

A logical workflow is crucial for the efficient and effective evaluation of Compound X. The following diagram illustrates the proposed experimental pipeline, from model induction to behavioral assessment.

G cluster_0 Phase 1: Model Induction & Dosing cluster_1 Phase 2: Behavioral Testing Battery cluster_2 Phase 3: Data Analysis & Interpretation Induction Model Induction (Ketamine or Amphetamine) Dosing Compound X / Vehicle / Positive Control Administration Induction->Dosing PPI Prepulse Inhibition (PPI) (Sensorimotor Gating) Dosing->PPI NOR Novel Object Recognition (NOR) (Cognitive Function) PPI->NOR SI Social Interaction (SI) (Negative Symptoms) NOR->SI Analysis Statistical Analysis of Behavioral Endpoints SI->Analysis

Figure 1. General experimental workflow for evaluating Compound X.

Protocol 1: Sub-chronic Ketamine Model in Rats

This protocol is designed to assess the ability of Compound X to ameliorate cognitive deficits and negative symptoms induced by repeated ketamine administration.

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (250-300g at the start of the experiment).

  • Compound X: Dissolved in a suitable vehicle (e.g., 0.5% Tween 80 in saline).

  • Ketamine hydrochloride: Dissolved in 0.9% saline.

  • Positive Control: Risperidone or Clozapine, dissolved in an appropriate vehicle.

  • Vehicle: The same vehicle used for Compound X and the positive control.

  • Behavioral Apparatus:

    • Prepulse Inhibition (PPI) apparatus (SR-LAB, San Diego Instruments, or equivalent).[7]

    • Open field arena for Novel Object Recognition (NOR) test (e.g., 50x50x40 cm).[13]

    • Three-chamber social interaction apparatus.[14]

Experimental Procedure

The overall timeline for this protocol is approximately 3-4 weeks.

G cluster_0 Week 1: Ketamine Induction cluster_1 Week 2: Washout & Dosing cluster_2 Week 3: Behavioral Testing Day1_7 Days 1-7: Ketamine (30 mg/kg, i.p.) or Saline (i.p.) daily Day8_14 Days 8-14: Washout Period Day1_7->Day8_14 Day15_21 Days 15-21: Compound X / Vehicle / Positive Control (daily administration) Day8_14->Day15_21 Day22 Day 22: Prepulse Inhibition (PPI) Day15_21->Day22 Day23_24 Day 23-24: Novel Object Recognition (NOR) Day22->Day23_24 Day25 Day 25: Social Interaction (SI) Day23_24->Day25

Figure 2. Timeline for the sub-chronic ketamine model.

Step-by-Step Method:

  • Animal Acclimation: House rats in groups of 2-3 per cage under a 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week for acclimation to the facility before starting the experiment.

  • Model Induction (Days 1-7):

    • Administer ketamine (30 mg/kg, intraperitoneally, i.p.) or an equivalent volume of saline to the control group once daily for seven consecutive days.[1]

  • Washout Period (Days 8-14):

    • Allow a 7-day washout period with no injections to allow the acute effects of ketamine to subside, leaving the more persistent schizophrenia-like deficits.

  • Test Compound Administration (Days 15-21):

    • Begin daily administration of Compound X (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., Risperidone 1 mg/kg, i.p.) for seven days. Dosing should occur at the same time each day.

  • Behavioral Testing (Days 22-25):

    • Administer the final dose of Compound X, vehicle, or positive control 30-60 minutes before the start of each behavioral test.

    a. Prepulse Inhibition (PPI) Test (Day 22):

    • Purpose: To assess sensorimotor gating, which is typically deficient in schizophrenia patients.[15]

    • Procedure:

      • Place the rat in the startle chamber and allow a 5-minute acclimation period with background noise (e.g., 70 dB).[7]

      • The session consists of multiple trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB, 40 ms), prepulse-pulse trials (e.g., a 20 ms prepulse at 74, 82, or 90 dB, followed 100 ms later by the 120 dB pulse), and no-stimulus trials (background noise only).[7]

      • Record the startle response (amplitude of the whole-body flinch) for each trial.

    • Data Analysis: Calculate %PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

    b. Novel Object Recognition (NOR) Test (Days 23-24):

    • Purpose: To evaluate recognition memory, a cognitive domain often impaired in schizophrenia.[16]

    • Procedure:

      • Habituation (Day 23): Allow each rat to explore the empty open-field arena for 10 minutes.[13]

      • Familiarization (Day 24, morning): Place two identical objects in the arena and allow the rat to explore for 10 minutes.[10][13]

      • Testing (Day 24, afternoon, after a 1-4 hour delay): Replace one of the familiar objects with a novel object. Allow the rat to explore for 5-10 minutes.[10]

    • Data Analysis: Calculate the Discrimination Index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    c. Social Interaction Test (Day 25):

    • Purpose: To assess social withdrawal, a key negative symptom of schizophrenia.[17]

    • Procedure: This test typically has three 10-minute phases.[14]

      • Habituation: The subject rat explores the three-chambered apparatus freely.

      • Sociability: An unfamiliar "stranger" rat is placed in a wire cage in one of the side chambers, and an empty cage is placed in the other. The subject rat is placed in the center chamber and allowed to explore all three chambers.

      • Social Novelty: A second, novel stranger rat is placed in the previously empty cage. The subject rat can now choose between the familiar and the novel stranger.

    • Data Analysis:

      • Sociability: Compare the time spent in the chamber with the stranger rat versus the chamber with the empty cage.

      • Social Novelty: Compare the time spent interacting with the novel stranger versus the familiar stranger.

Expected Outcomes & Interpretation
GroupPPINOR (Discrimination Index)Social Interaction
Saline + VehicleHigh %PPIPositive DIPrefers stranger over empty cage
Ketamine + VehicleReduced %PPIDI near zeroNo preference for stranger
Ketamine + Positive ControlRestored %PPIRestored positive DIRestored preference for stranger
Ketamine + Compound XDose-dependent restoration of %PPIDose-dependent restoration of DIDose-dependent restoration of preference

Table 1. Expected outcomes for the sub-chronic ketamine model.

A dose-dependent reversal of ketamine-induced deficits in PPI, NOR, and social interaction by Compound X would indicate its potential as a broad-spectrum antipsychotic.

Protocol 2: Amphetamine-Induced Hyperlocomotion in Mice

This protocol serves as a primary screen for the antipsychotic potential of Compound X, specifically its ability to counteract dopamine-mediated hyperarousal, a model for positive symptoms.

Materials and Reagents
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Compound X: Dissolved in a suitable vehicle.

  • D-amphetamine sulfate: Dissolved in 0.9% saline.[4]

  • Positive Control: Haloperidol or Risperidone, dissolved in an appropriate vehicle.

  • Vehicle: The same vehicle used for Compound X and the positive control.

  • Behavioral Apparatus:

    • Open field arenas equipped with automated photobeam tracking systems to measure locomotor activity.

Experimental Procedure

This is an acute, single-day protocol.

Step-by-Step Method:

  • Animal Acclimation: House mice in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week before testing.

  • Habituation: Place each mouse into the open field arena and allow it to habituate for 30-60 minutes.

  • Pre-treatment:

    • Administer Compound X (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., Haloperidol 0.1-0.5 mg/kg, i.p.).

    • Return the mouse to the open field arena.

  • Psychostimulant Challenge:

    • 30 minutes after pre-treatment, administer D-amphetamine (2-5 mg/kg, i.p.).[4]

  • Data Collection:

    • Immediately after the amphetamine injection, record locomotor activity (total distance traveled, stereotypy counts, etc.) for the next 60-90 minutes.

Data Analysis and Interpretation
  • Analyze the total distance traveled in 5 or 10-minute bins over the entire session.

  • Compare the total distance traveled during the 60-90 minute post-amphetamine period across all treatment groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's).

  • The Vehicle + Amphetamine group should show a significant increase in locomotor activity compared to the Vehicle + Saline control group.

  • A significant, dose-dependent reduction in amphetamine-induced hyperlocomotion by Compound X would suggest D2 receptor antagonist activity and potential efficacy against positive symptoms.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial preclinical evaluation of 5-(Piperidin-4-yl)-1H-indole derivatives, such as the hypothetical Compound X, for antipsychotic efficacy. Successful attenuation of behavioral deficits in both the sub-chronic ketamine and acute amphetamine models would provide strong evidence for a broad-spectrum antipsychotic profile, warranting further investigation into its mechanism of action, safety pharmacology, and pharmacokinetic properties.

References

  • Becker, A., Peters, B., Schroeder, H., Mann, T., Huether, G., & Grecksch, G. (2003). Ketamine-induced changes in rat behaviour: a possible animal model of schizophrenia. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 27(4), 687–700. [Link]

  • Heinrich, T., Böttcher, H., Prücher, H., Gottschlich, R., Ackermann, K. A., & van Amsterdam, C. (2006). 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols as potent and highly selective 5-HT2A antagonists. ChemMedChem, 1(2), 245–255. [Link]

  • Willy, J. A., & Gul, W. (2023). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. Medicina, 59(11), 1957. [Link]

  • Creative Biolabs. (n.d.). Rodent Amphetamine Model of Schizophrenia. Retrieved January 30, 2026, from [Link]

  • Bio-protocol. (2019). Social Interaction Test. [Link]

  • Featherstone, R. E., Shaltout, H. A., & Geyer, M. A. (2008). The Amphetamine Sensitization Model of Schizophrenia Symptoms and Its Effect on Schedule-Induced Polydipsia in the Rat. Psychopharmacology, 197(1), 1-12. [Link]

  • Snyder, S. H. (1973). Amphetamine Psychosis: A "Model" Schizophrenia Mediated by Catecholamines. American Journal of Psychiatry, 130(1), 61-67. [Link]

  • Lee, H., & Kim, Y. (2021). Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update. Biomolecules & Therapeutics, 29(1), 13–23. [Link]

  • IMPReSS. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Retrieved January 30, 2026, from [Link]

  • Meltzer, H. Y., & Enna, S. J. (2014). The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 351(3), 547-553. [Link]

  • Kos, T., Popik, P., & Nikiforuk, A. (2022). Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis. Schizophrenia Bulletin, 48(6), 1321–1333. [Link]

  • Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol. Retrieved January 30, 2026, from [Link]

  • Jones, C. A., Watson, D. J. G., & Fone, K. C. F. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195–1231. [Link]

  • López-Alonso, V., González-Maeso, J., & Sánchez-Alonso, M. (2018). Reduced Prepulse Inhibition as a Biomarker of Schizophrenia. Frontiers in Psychiatry, 9, 448. [Link]

  • Becker, A., & Grecksch, G. (2004). Ketamine-induced changes in rat behaviour: a possible animal model of schizophrenia. Test of predictive validity. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 28(8), 1267–1277. [Link]

  • Geyer, M. A., & Markou, A. (1995). Animal models of psychiatric disorders. In F. E. Bloom & D. J. Kupfer (Eds.), Psychopharmacology: The Fourth Generation of Progress (pp. 787-798). Raven Press. [Link]

  • Leysen, J. E., Gommeren, W., Eens, A., De Chaffoy De Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 31(1), 5-15. [Link]

  • MMPC. (2024). Auditory startle & Prepulse inhibition. Retrieved January 30, 2026, from [Link]

  • MMPC. (2024). Novel Object Recognition test. Retrieved January 30, 2026, from [Link]

  • Grace, A. A. (2020, April 21). Translating from animal models to human schizophrenia. [Video]. YouTube. [Link]

  • Keilhoff, G., Bernstein, H. G., Becker, A., Grecksch, G., & Wolf, G. (2004). Increased neurogenesis in a rat ketamine model of schizophrenia. Biological Psychiatry, 56(5), 317–322. [Link]

  • Taconic Biosciences. (n.d.). Startle and Pre-pulse Inhibition. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Novel object recognition test. a, Exploration time for the first 10 min.... Retrieved January 30, 2026, from [Link]

  • Penagarikano, O., & Lázaro, M. T. (2020). A standardized social preference protocol for measuring social deficits in mouse models of autism. Nature Protocols, 15(10), 3464–3477. [Link]

  • Powell, C. M., & Miyakawa, T. (2006). Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder?. American Journal of Medical Genetics Part B: Neuropsychiatric Genetics, 141B(7), 683–684. [Link]

  • Swerdlow, N. R., & Geyer, M. A. (2018). Realistic expectations of prepulse inhibition in translational models for schizophrenia research. Psychopharmacology, 235(3), 735–748. [Link]

  • Robinson, T. E., & Becker, J. B. (1986). Enduring changes in brain and behavior produced by chronic amphetamine administration: a review and evaluation of animal models of amphetamine psychosis. Brain Research Reviews, 11(2), 157–198. [Link]

  • Maze Engineers. (2018, April 18). Social Interaction Tests in Mouse Models. Conduct Science. [Link]

  • Vorhees, C., & Adair, J. (2016, June 23). Employing Acoustic, Tactile and PPI Startle Response Procedures in Rodent Behavioral Research. [Video]. YouTube. [Link]

Sources

Application Note: Quantitative Analysis of 5-(Piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the analytical methodology for 5-(Piperidin-4-yl)-1H-indole (C₁₃H₁₆N₂; MW: 200.28 g/mol ), a critical pharmacophore often utilized in the synthesis of 5-HT (serotonin) receptor agonists (e.g., Naratriptan analogs) and kinase inhibitors.

The Analytical Challenge: The molecule contains two distinct nitrogen centers:

  • Indole Nitrogen (N-1): Non-basic (pKa ~16), acts as a hydrogen bond donor.

  • Piperidine Nitrogen: Secondary aliphatic amine (pKa ~11.0), highly basic.

At neutral or slightly acidic pH (pH 3–6), the piperidine nitrogen is fully protonated (


). On traditional silica-based C18 columns, this cation interacts strongly with residual silanols, leading to severe peak tailing, retention time shifts, and poor reproducibility.

This protocol overcomes these issues using Charged Surface Hybrid (CSH) technology for LC-MS and High-pH stability phases for HPLC-UV, ensuring sharp peak shapes and robust quantification.

Chemical Properties & Handling[1]

PropertyValueAnalytical Implication
Molecular Weight 200.28 g/mol Monoisotopic Mass: 200.13
LogP ~2.3 (Predicted)Moderately lipophilic; suitable for Reversed-Phase LC.
pKa (Piperidine) ~11.0Ionized at pH < 9. Requires pH control.
UV Maxima 220 nm, 280 nm280 nm provides specificity; 220 nm provides sensitivity.
Solubility DMSO, MethanolStock solutions should be prepared in DMSO or MeOH.

Safety Note: Treat as a potential serotonergic agent. Wear full PPE. Handle powder in a fume hood.

Method A: HPLC-UV (Purity & Potency)

Objective: Routine quality control, purity assessment, and stability testing. Strategy: Use a high-pH mobile phase to neutralize the piperidine amine, eliminating silanol interactions and maximizing retention.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (High pH stable).

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD/UV at 280 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Why: At pH 10, the piperidine (pKa ~11) is partially deprotonated, and the silica surface is fully hydrated, reducing secondary interactions.

  • Mobile Phase B: 100% Acetonitrile (ACN).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.01090Linear
12.01090Hold
12.1955Re-equilibrate
17.0955End
System Suitability Criteria
  • Tailing Factor (Tf): NMT 1.5 (Critical parameter).

  • Resolution (Rs): > 2.0 between analyte and nearest impurity.

  • RSD (n=6): < 1.0% for retention time and area.

Method B: LC-MS/MS (Bioanalysis/Trace)

Objective: Quantification in plasma/serum or trace impurity analysis. Strategy: Use acidic mobile phase for efficient positive electrospray ionization (ESI+). To combat peak tailing at low pH, a Charged Surface Hybrid (CSH) column is mandatory.

Mass Spectrometry Parameters (Source: ESI+)
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
5-(Piperidin-4-yl)-1H-indole 201.1 118.1 25Quantifier (Indole core)
201.184.140Qualifier (Piperidine ring)
Internal Standard (IS) 205.1122.125Deuterated Analog (d4)

Note: The transition 201.1 -> 118.1 corresponds to the cleavage of the piperidine ring, leaving the indole cation.

Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm.

    • Why: The CSH particle surface is slightly positively charged, repelling the protonated piperidine amine and preventing peak tailing at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Sample Preparation Protocol: Mixed-Mode SPE

For biological matrices (plasma), simple protein precipitation often yields poor recovery due to the analyte binding to phospholipids. Mixed-Mode Cation Exchange (MCX) is the gold standard for extracting basic amines like this analyte.

Reagents
  • SPE Cartridge: Oasis MCX 30 mg / 1 cc (or equivalent).

  • Loading Buffer: 2% Phosphoric Acid in Water.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Workflow Visualization

SPE_Workflow Start Sample Pre-treatment Dilute 100µL Plasma 1:1 with 4% H3PO4 Condition Conditioning 1. 1mL MeOH 2. 1mL Water Start->Condition Load Load Sample Pass diluted sample (~200µL) at 1 mL/min Condition->Load Wash1 Wash 1 (Acidic) 1mL 2% Formic Acid (Removes Proteins/Acids) Load->Wash1 Analyte Retained via Ionic Interaction Wash2 Wash 2 (Organic) 1mL Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Elute Elution (Basic) 2 x 250µL 5% NH4OH in MeOH (Releases Basic Analyte) Wash2->Elute Break Ionic Bond with High pH Evap Evaporation & Reconstitution Dry under N2 @ 40°C Reconstitute in Mobile Phase Elute->Evap

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction logic. The analyte is retained by charge (protonated amine) during organic washes, ensuring high specificity.

Validation & Troubleshooting

Linearity & Range
  • HPLC-UV: 1.0 µg/mL to 100 µg/mL.

  • LC-MS/MS: 1.0 ng/mL to 1000 ng/mL.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Peak Tailing (UV) Silanol interactionSwitch to High pH method (pH 10) or add 0.1% Triethylamine (TEA) to mobile phase.
Low Recovery (SPE) Incomplete elutionEnsure Elution solvent is fresh (NH4OH is volatile). Verify pH > 11 during elution.
Carryover Adsorption to injectorUse a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

  • Hotha, K. K., et al. (2013). "Development and validation of an LC-MS/MS method for the estimation of triptans in human plasma." Journal of Bioanalysis & Biomedicine. Link

  • Waters Corporation. (2020). "Oasis MCX Sample Extraction Products: Care and Use Manual." Waters Library. Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography." Journal of Chromatography A. Link

  • PubChem. (2023). "Compound Summary: 5-(Piperidin-4-yl)-1H-indole." National Library of Medicine. Link

Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of Novel Indole-Piperidine Compounds in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole and piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The fusion of these two heterocyclic systems often yields compounds with significant therapeutic potential. As these novel chemical entities progress through the drug development pipeline, a robust, sensitive, and selective bioanalytical method for their quantification in biological matrices is paramount. This application note presents a comprehensive, validated HPLC-MS/MS protocol for the determination of a representative indole-piperidine compound, "Indolepip-X," in human plasma.

The inherent polarity of the piperidine moiety and the potential for metabolic instability of the indole ring present unique analytical challenges.[1][2] Traditional reversed-phase liquid chromatography (RPLC) can suffer from poor retention of such polar compounds, leading to co-elution with matrix components and subsequent ion suppression in the mass spectrometer.[1] This guide details a method that overcomes these challenges through optimized sample preparation, advanced HPLC separation, and sensitive tandem mass spectrometry detection, all validated according to regulatory expectations.[3][4][5]

Analyte & Materials

Model Compound: Indolepip-X

For the purpose of this application note, we will use the hypothetical indole-piperidine compound, "Indolepip-X," with a molecular weight of 350.5 g/mol . An internal standard (IS), Indolepip-X-d4 (deuterated analog), is used for accurate quantification.

Reagents and Materials
  • Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid (LC-MS grade).

  • Chemicals: Ammonium acetate (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2EDTA).

  • Solid Phase Extraction (SPE): Mixed-Mode Cation Exchange SPE cartridges.

  • Labware: Polypropylene tubes, 96-well plates, glass autosampler vials.

Experimental Workflow & Causality

The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve high sensitivity.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + IS Precipitation Protein Precipitation (Methanol) Sample->Precipitation Spike SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Precipitation->SPE Dilute & Load Evaporation Evaporation & Reconstitution SPE->Evaporation Elute HPLC HPLC Separation (Mixed-Mode Column) Evaporation->HPLC Inject MS Tandem MS Detection (ESI+) HPLC->MS Ionize Quant Quantification (Peak Area Ratio) MS->Quant Report Reporting Quant->Report

Caption: Overall experimental workflow for the analysis of Indolepip-X.

Sample Preparation: A Rationale-Driven Approach

A combination of protein precipitation followed by solid-phase extraction (SPE) was selected to achieve optimal sample cleanup.

  • Protein Precipitation: This initial step removes the bulk of plasma proteins, which can clog the HPLC column and interfere with ionization.[6] Methanol is used as the precipitation solvent.

  • Solid-Phase Extraction (SPE): Due to the basic nature of the piperidine nitrogen, a mixed-mode cation exchange SPE strategy is employed.[1][2] This provides superior selectivity over simple reversed-phase SPE by utilizing both hydrophobic and ionic interactions to retain the analyte while allowing for more effective washing of endogenous interferences.

Protocol 2.1: Sample Preparation

  • To 100 µL of human plasma in a polypropylene tube, add 20 µL of Indolepip-X-d4 internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilute the supernatant with 1 mL of 2% formic acid in water.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).

HPLC Method: Taming Polarity

To achieve adequate retention and sharp peak shapes for the polar Indolepip-X, a mixed-mode stationary phase is utilized. This type of column offers both reversed-phase and ion-exchange characteristics, providing a dual retention mechanism.[1][2]

ParameterSettingRationale
HPLC System Agilent 1290 Infinity II LC or equivalentHigh-pressure capability allows for the use of smaller particle size columns, leading to higher efficiency and resolution.
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmWhile a standard C18 is listed, a mixed-mode column is often preferable for such compounds. This provides a robust starting point for method development.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive ionization and helps to control the ionization state of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5-95% B over 5 minutesA gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume is used to minimize peak broadening.
Mass Spectrometry: Selective and Sensitive Detection

Electrospray ionization (ESI) in positive ion mode is chosen due to the presence of the basic piperidine nitrogen, which is readily protonated.[8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[9]

ParameterSettingRationale
Mass Spectrometer Sciex Triple Quad 6500+ or equivalentA high-sensitivity triple quadrupole instrument is ideal for quantitative bioanalysis.
Ionization Source Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar, non-volatile molecules. The basic piperidine nitrogen is readily protonated in the positive ion mode.[8][10]
Capillary Voltage 3500 VOptimized to achieve stable spray and maximum ion signal.[10]
Source Temperature 500 °CAids in the desolvation of droplets, facilitating the transition of ions into the gas phase.[11]
Nebulizer Gas 50 psiAssists in the formation of a fine spray of droplets.[12]
Drying Gas 60 psiRemoves the solvent from the droplets.
MRM Transitions See Table 2Specific precursor-to-product ion transitions are monitored for the analyte and internal standard to ensure selectivity.

Table 2: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Indolepip-X351.5130.125
Indolepip-X-d4355.5134.125

Fragmentation Pathway

Understanding the fragmentation of Indolepip-X is crucial for selecting specific and robust MRM transitions. The most common fragmentation pathway for piperidine-containing compounds is alpha-cleavage adjacent to the nitrogen atom, resulting in a stable iminium ion.[8][13]

Fragmentation cluster_mol cluster_frag mol Indolepip-X [M+H]⁺ m/z 351.5 frag Piperidine Iminium Ion m/z 130.1 mol->frag Collision-Induced Dissociation (Loss of Indole moiety)

Sources

Application Notes & Protocol: Regioselective N-Alkylation of 5-(Piperidin-4-yl)-1H-indole for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-(piperidin-4-yl)-1H-indole scaffold is a cornerstone in modern medicinal chemistry, serving as a key structural motif in the development of therapeutics targeting a range of conditions, including neurological and oncological disorders.[1][2] The strategic modification of this scaffold via N-alkylation is a critical step in optimizing drug candidates, enabling the fine-tuning of properties such as potency, selectivity, solubility, and metabolic stability. This document provides a comprehensive guide with detailed protocols for the regioselective N-alkylation of 5-(piperidin-4-yl)-1H-indole at two distinct positions: the basic piperidine nitrogen and the less nucleophilic indole nitrogen. We present field-proven methodologies, explain the chemical principles underpinning the choice of reagents and conditions, and offer a self-validating framework for synthesis, purification, and characterization.

Introduction: The Strategic Importance of N-Alkylation

The 5-(piperidin-4-yl)-1H-indole core possesses two nitrogen atoms amenable to alkylation: the sp³-hybridized secondary amine of the piperidine ring and the sp²-hybridized nitrogen of the indole ring. These two sites exhibit markedly different reactivity profiles, allowing for highly selective functionalization with the appropriate choice of chemical methodology.

  • Piperidine N-Alkylation: The piperidine nitrogen is significantly more basic and nucleophilic than the indole nitrogen. This allows for its selective alkylation under mild conditions, often without affecting the indole N-H. This modification is frequently employed to introduce diverse substituents that can modulate interactions with biological targets, such as G-protein coupled receptors (GPCRs).[3]

  • Indole N-Alkylation: The indole nitrogen is substantially less nucleophilic due to the delocalization of its lone pair of electrons within the aromatic system. Its alkylation typically requires deprotonation with a strong base to form a highly nucleophilic indolide anion.[4][5] Functionalization at this position can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and overall conformation.

This guide details two robust and distinct protocols to achieve selective alkylation at either nitrogen, providing researchers with the tools to systematically explore the structure-activity relationships (SAR) of this privileged scaffold.

Protocol I: Selective Alkylation of the Piperidine Nitrogen via Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of secondary amines.[3] The reaction proceeds through the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine. The key to the success and selectivity of this protocol is the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting carbonyl compound, minimizing side reactions.[6][7][8][9] This method avoids the use of harsh bases and alkyl halides, making it compatible with a wide range of functional groups.

Workflow for Piperidine N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve 5-(piperidin-4-yl)-1H-indole and aldehyde/ketone in DCE B Stir at room temperature (30 min for iminium formation) A->B C Add NaBH(OAc)₃ portion-wise B->C In-situ reduction D Stir at room temperature (12-16 hours) C->D E Quench with aq. NaHCO₃ D->E F Extract with organic solvent (e.g., DCM or EtOAc) E->F G Dry, concentrate, and purify (Flash Chromatography) F->G G Indole 5-(Piperidin-4-yl)-1H-indole Indolide Sodium Indolide Intermediate Indole->Indolide  1. NaH, Anhydrous DMF, 0 °C Product N-Alkyl-5-(piperidin-4-yl)indole Indolide->Product 2. R-X, 0 °C to RT AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Sources

Application Note: In Vitro Metabolism Profiling of 5-(Piperidin-4-yl)-1H-indole

[1]

Executive Summary & Scientific Context

The molecule 5-(Piperidin-4-yl)-1H-indole represents a critical pharmacophore in Central Nervous System (CNS) drug discovery, serving as a core scaffold for various serotonin (5-HT) receptor agonists (e.g., Naratriptan, CP-135,807).[1] Its structural duality—comprising an electron-rich indole ring and a basic piperidine moiety—creates a complex metabolic profile involving both oxidative (Phase I) and conjugative (Phase II) pathways.[1]

Understanding the metabolic fate of this scaffold is essential for optimizing half-life (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Key Metabolic Liabilities (Predicted)

Based on structural analogs and established indole metabolism:

  • Indole Hydroxylation: CYP450-mediated oxidation at C4, C6, or C7 positions (C5 is blocked).[1]

  • N-Oxidation: Flavin-containing monooxygenase (FMO) or CYP-mediated oxidation of the piperidine nitrogen.[1]

  • Glucuronidation: UGT-mediated conjugation at the indole nitrogen (N1) or the piperidine secondary amine.[1]

Experimental Design Strategy

To capture the full metabolic picture, this study utilizes a Cross-System Approach :

  • Liver Microsomes (HLM/RLM): Enriched in CYP450s and FMOs to isolate Phase I oxidative clearance.[1]

  • Cryopreserved Hepatocytes: The "Gold Standard" system containing intact cell membranes and complete Phase I/II cofactors, essential for detecting glucuronidation and transporter-mediated effects.

Critical Reagents & Equipment[1]
  • Test Article: 5-(Piperidin-4-yl)-1H-indole (Purity >98%).

  • Biological Systems: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein); Cryopreserved Human Hepatocytes (Plateable or Suspension).[1]

  • Cofactors: NADPH regenerating system (for Microsomes); UDPGA (if assessing glucuronidation in microsomes).[1]

  • Analysis: UHPLC coupled with High-Resolution Mass Spectrometry (Q-TOF or Orbitrap).[1]

Protocol 1: Microsomal Metabolic Stability Assay[1]

Objective: Determine intrinsic clearance (


Incubation Setup

Stock Preparation: Dissolve 5-(Piperidin-4-yl)-1H-indole in DMSO to 10 mM. Dilute to 100 µM intermediate stock in 50/50 Acetonitrile/Water. Note: Final DMSO concentration in incubation must be <0.1% to avoid CYP inhibition.

Reaction Mixture (Final Volume 200 µL):

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Microsomes: 0.5 mg/mL final protein concentration.

  • Test Article: 1 µM final concentration (ensures linear kinetics,

    
    ).
    
  • Pre-incubation: 5 minutes at 37°C to equilibrate.

Reaction Initiation & Sampling[1]
  • Start: Add NADPH (1 mM final) to initiate the reaction.[1]

    • Control: Run a parallel incubation without NADPH to detect non-enzymatic degradation.

  • Time Points: Harvest 30 µL aliquots at 0, 5, 10, 20, 30, and 60 minutes.

  • Quench: Immediately dispense aliquot into 120 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Labetalol).

  • Processing: Vortex for 10 min; Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins. Collect supernatant for LC-MS.

Data Analysis (Self-Validating Logic)

Calculate the slope (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">


Acceptance Criteria:

  • 0-min sample must be 100% ± 15%.[1]

  • Linearity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) of ln(conc) vs time > 0.90.
    
  • Positive Control (e.g., Verapamil) must fall within historical ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     range.
    

Protocol 2: Metabolite Identification (MetID) Workflow

Objective: Structurally characterize metabolites formed in hepatocytes to map the clearance pathway.

Hepatocyte Incubation[1][2][3][4]
  • Cell Density: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     cells/mL.
    
  • Test Concentration: Higher concentration (10 µM) is used for MetID to ensure sufficient signal for minor metabolites.[1]

  • Incubation Time: 0, 60, and 120 minutes.[2]

  • Quench: 1:3 ratio with Acetonitrile.

LC-HRMS Acquisition Parameters[1]
  • Instrument: Orbitrap or Q-TOF (Resolution > 30,000).[1]

  • Polarity: Positive/Negative switching (Indoles ionize well in Positive mode; Glucuronides may prefer Negative).[1]

  • Scan Type: Full Scan MS + Data-Dependent MS/MS (ddMS2).

  • Source Conditions:

    • Spray Voltage: 3.5 kV.[1]

    • Temp: 350°C.[1]

    • Gas: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (Sheath 40, Aux 10).
      
Diagnostic Fragmentation Logic

To identify metabolites, look for shifts in the parent ion (

  • Parent: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
  • Metabolite 1 (Hydroxylation): ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Da (
    
    
    231.15). Check retention time; polar metabolites elute earlier.[1]
    • Fragment Check: If the indole fragment shifts by +16, oxidation is on the ring. If the piperidine fragment shifts, oxidation is on the amine/aliphatic ring.

  • Metabolite 2 (Glucuronidation): ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Da (
    
    
    391.18).
    • Diagnostic: Loss of 176 Da (neutral loss) in MS/MS is characteristic of glucuronides.[1]

Visualized Metabolic Pathway & Workflow

The following diagram illustrates the integrated workflow and the predicted biotransformation pathways for the 5-(Piperidin-4-yl)-1H-indole scaffold.

Gcluster_ExpExperimental Systemscluster_MetabolitesPredicted BiotransformationsStartTest Article:5-(Piperidin-4-yl)-1H-indoleMicrosomesLiver Microsomes(Phase I Only)Start->MicrosomesHepatocytesCryopreserved Hepatocytes(Phase I & II)Start->HepatocytesM1M1: Hydroxy-Indole(+16 Da)(CYP2D6/3A4)Microsomes->M1OxidationM2M2: Piperidine N-Oxide(+16 Da)(FMO/CYP)Microsomes->M2N-OxidationM4M4: Indole-2,3-dione(Ring Oxidation)Microsomes->M4MinorHepatocytes->M1Hepatocytes->M2M3M3: N-Glucuronide(+176 Da)(UGT1A4/2B10)Hepatocytes->M3ConjugationAnalysisLC-HRMS Analysis(Q-TOF / Orbitrap)M1->AnalysisM2->AnalysisM3->AnalysisM4->AnalysisOutcomeData Output:CLint, t1/2, MetID ProfileAnalysis->Outcome

Figure 1: Integrated experimental workflow and predicted metabolic map. Phase I oxidation (Yellow) dominates microsomal incubations, while Phase II conjugation (Green) requires hepatocytes.[1]

Data Presentation & Interpretation

Summary Table: Quantitative Parameters
ParameterDefinitionUnitInterpretation
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Half-lifemin

min indicates high clearance;

min indicates stability.
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Intrinsic ClearanceµL/min/mgScaled to predict in vivo hepatic clearance.
% Remaining Parent at 60 min%Quick snapshot of stability.
Metabolite Ratio Areangcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

/ Area

-Relative abundance of pathways (e.g., Glucuronidation vs Oxidation).
Troubleshooting & Optimization
  • Issue: Low turnover in microsomes but high turnover in hepatocytes.[1]

    • Cause: Significant Phase II metabolism (Glucuronidation) or transporter uptake.[1]

    • Solution: Rely on hepatocyte

      
       for in vivo predictions.
      
  • Issue: Multiple peaks with +16 Da mass shift.

    • Cause: Regioisomers of hydroxylated indole (e.g., 4-OH vs 6-OH).[1]

    • Solution: Use co-elution with synthesized standards or NMR for definitive position assignment.[1]

References

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359.

  • Zhang, D., et al. (2011).[3] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 466–470.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]

  • Thermo Fisher Scientific. (n.d.).[1] Protocol for In Vitro Metabolic Stability in Suspension Cryopreserved Hepatocytes.

  • Dalvie, D., et al. (2012). Biotransformation of Five-Membered Heteroaromatic Rings: A Case Study with Indoles and Pyrroles. Journal of Medicinal Chemistry, 55(13), 6002–6020.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 5-(Piperidin-4-yl)-1H-indole is a critical workflow in the development of 5-HT receptor agonists (e.g., Naratriptan analogs). Low yields in this synthesis typically stem from three failure points:

  • Catalyst deactivation during the C-C bond formation.

  • Protodeboronation of the boronic acid species.

  • Chemo-selectivity issues during the reduction of the tetrahydropyridine intermediate (over-reduction of the indole ring).

The Recommended Route: Do not attempt direct coupling with pyridine-4-boronic acid followed by reduction; the pyridine reduction requires harsh conditions that often degrade the indole. Instead, utilize the Suzuki-Miyaura coupling of 5-bromoindole with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester , followed by mild hydrogenation and deprotection.

Visualizing the Critical Path

The following diagram outlines the optimized workflow and decision points for yield preservation.

G Start Start: 5-Bromoindole Coupling Step 1: Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Start->Coupling + N-Boc-Boronate Intermed1 Intermediate: 5-(N-Boc-tetrahydropyridin-4-yl)indole Coupling->Intermed1 Yield >85% Hydro Step 2: Hydrogenation (10% Pd/C, H2, MeOH) Intermed1->Hydro Selectivity Control Intermed2 Intermediate: N-Boc-5-(piperidin-4-yl)indole Hydro->Intermed2 Sat. alkene only Deprot Step 3: Deprotection (TFA or HCl) Intermed2->Deprot -Boc Final Final Product: 5-(Piperidin-4-yl)-1H-indole Deprot->Final Free Amine Isolation

Figure 1: Optimized synthetic pathway emphasizing the tetrahydropyridine intermediate to avoid harsh reduction conditions.

Module 1: The Suzuki-Miyaura Coupling

Objective: Maximize conversion of 5-bromoindole to the tetrahydropyridine intermediate.

Protocol Highlights
  • Substrates: 5-Bromoindole (1.0 eq) + N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (3.0 eq) or 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1) or DMF/Water (9:1).

  • Temperature: 80–90°C.

Troubleshooting Guide: Coupling Failures
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by the free indole N-H.[1]Protect the indole: Methylate or Tosylate the indole nitrogen prior to coupling. Alternatively, increase catalyst loading to 5-8 mol%.
Protodeboronation Boronate ester instability at high T/pH.Switch Base: Use weaker bases like

instead of carbonates. Lower Temp: Run at 70°C for longer time. Ensure you are using the pinacol ester, not the free acid.
Black Precipitate (Early) Rapid Pd aggregation (Pd black formation).Oxygen Ingress: Ensure rigorous degassing (freeze-pump-thaw x3). Ligand Check: Switch to S-Phos or X-Phos Pd G2 precatalysts for higher stability.
Homocoupling (Bi-indole) Oxidative coupling of starting material.Degas Solvents: Oxygen promotes homocoupling. Reduce the amount of water in the solvent system slightly.

Technical Insight: The use of the pinacol ester is non-negotiable for high yields here. The corresponding boronic acid is prone to rapid protodeboronation under basic conditions, leading to the recovery of the tetrahydropyridine (as the alkene) and unreacted bromoindole [1].

Module 2: Hydrogenation & Selectivity

Objective: Reduce the tetrahydropyridine double bond without reducing the indole ring (to indoline).

Protocol Highlights
  • Substrate: 5-(N-Boc-tetrahydropyridin-4-yl)indole.

  • Catalyst: 10% Pd/C (10 wt% loading) or

    
     (Adams' Catalyst).
    
  • Solvent: Methanol or Ethanol (0.1 M).

  • Pressure: 1 atm (Balloon) to 30 psi.

Troubleshooting Guide: Selectivity Control
SymptomProbable CauseCorrective Action
Indoline Formation (M+2) Over-reduction of the indole C2-C3 bond.Stop Reaction Early: Monitor via LCMS every hour. Change Catalyst: Switch to

(Platinum Oxide) which is often more selective for alkenes over aromatic heterocycles in this context. Poison: Add a trace of quinoline (uncommon but effective).
Incomplete Reduction Steric hindrance or catalyst deactivation.[2]Pressure: Increase H2 pressure to 50 psi. Heat: Warm to 40°C. Acid Additive: Add 1 eq of Acetic Acid to protonate the species (if Boc is stable) to assist reduction kinetics.
Boc Removal during H2 Acidic impurities in solvent/catalyst.Buffer: Ensure solvent is neutral. Avoid using Pd/C that has been acid-washed without neutralization if Boc stability is compromised (rare).

Technical Insight: Indoles are electron-rich and generally resistant to hydrogenation compared to isolated alkenes. However, high pressures (>500 psi) or high temperatures (>60°C) with Pd/C will reduce the indole to indoline. Maintain ambient temperature and low pressure to ensure chemoselectivity [2].

Module 3: Deprotection & Isolation

Objective: Isolate the hydrophilic free amine without loss to the aqueous phase.

Protocol Highlights
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Work-up: This is the most common yield-loss step. The product is an amphoteric, polar molecule.

Troubleshooting Guide: Isolation
SymptomProbable CauseCorrective Action
Low Mass Recovery Product lost to aqueous layer during extraction.Avoid Aqueous Workup: If using HCl/Dioxane, the product precipitates as the HCl salt. Filter it directly. Do not basify and extract unless necessary.
Emulsions Amphiphilic nature of the product.Salting Out: Saturate the aqueous layer with NaCl. Use Isopropanol/Chloroform (1:3) instead of DCM/EtOAc for extraction.
Sticky Gum/Oil Impurities or salt formation.[3][4]Trituration: Triturate the crude gum with cold diethyl ether or pentane to induce crystallization of the salt.

FAQ: Rapid Fire Solutions

Q: Can I use the free boronic acid instead of the pinacol ester? A: It is not recommended. The pinacol ester provides necessary steric bulk and stability against protodeboronation, which is a major pathway for yield loss in this specific coupling [3].

Q: My product is turning pink/brown on the bench. Is it decomposing? A: Indoles are sensitive to oxidation by air and light. A pink hue usually indicates trace oxidation to quinone-imine type species. Store the product under Argon/Nitrogen in the dark at -20°C.

Q: Why use the N-Boc protected tetrahydropyridine? Can I couple the free amine? A: No. Free secondary amines can coordinate to the Palladium catalyst, poisoning it and shutting down the catalytic cycle. Always use the N-Boc or N-Cbz protected species.

References

  • Occhiato, E. G., et al. (2005). "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters." Journal of Organic Chemistry.

  • Baudoin, O., et al. (2013). "Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines." Chemical Science.

  • Billingsley, K., et al. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[5]

Sources

Technical Support Center: Purification of 5-(Piperidin-4-yl)-1H-indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Indole-Piperidine Analogs Case ID: IND-PIP-005 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Dual Personality" Challenge

You are likely experiencing difficulties because 5-(Piperidin-4-yl)-1H-indole possesses two conflicting physicochemical traits that complicate purification:

  • High Polarity (The Amine): The secondary piperidine amine (

    
    ) interacts strongly with acidic silanols on silica gel, causing severe peak tailing and yield loss.
    
  • Oxidative Instability (The Indole): The electron-rich indole ring is prone to oxidation (turning pink/brown) upon prolonged exposure to air and light, especially when adsorbed onto silica gel.

This guide provides self-validating protocols to resolve these issues, moving from crude reaction mixtures to pharmaceutical-grade purity.

Module 1: Flash Chromatography Troubleshooting

User Issue: "My compound streaks from the baseline to the solvent front on TLC, and I lose 40% of my mass on the column."

The Mechanism of Failure

Standard silica gel is slightly acidic (


). The basic nitrogen of the piperidine protonates upon contact with silica, forming an ionic bond that resists elution. This results in "tailing" (streaking).[1]
The Solution: The "Ammonia Shift" Protocol

You must neutralize the silica surface during the run. We recommend a ternary solvent system.[2]

Optimized Solvent System
ComponentRoleRecommended Ratio (v/v/v)
Dichloromethane (DCM) Carrier Solvent90
Methanol (MeOH) Polar Modifier9
Ammonium Hydroxide (

)
Silanol Blocker 1

Note: If DCM is undesirable due to green chemistry constraints, replace with Ethyl Acetate/Ethanol/Triethylamine (TEA) (80:15:5).

Step-by-Step Protocol
  • Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of DCM containing 1% Triethylamine (TEA) before loading the sample. This "caps" the active silanol sites.

  • Sample Loading: Do not dry-load on standard silica (it promotes oxidation). Dissolve the crude in a minimum volume of DCM/MeOH (9:1) and liquid load.

  • Elution Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Ramp: 0%

      
       20% of the "Polar Mix" (MeOH containing 10% 
      
      
      
      ) over 15 CV.

Critical Alert: Do not leave the indole compound on the column overnight. The high surface area of silica + air exposure will oxidize the indole to a pink quinoidal species.

Module 2: Palladium Removal (Suzuki/Buchwald Post-Processing)

User Issue: "My product is off-white or gray, and NMR shows broad baselines. I used


 for the coupling."
The Mechanism of Failure

The piperidine nitrogen acts as a ligand, coordinating to residual Palladium (Pd) species. Standard chromatography often fails to break this


 coordination.
The Solution: Chelation Scavenging

You must use a scavenger with a higher affinity for Pd than your amine product.

Comparative Scavenging Strategies
MethodAgentEfficiencyProtocol
Solid Phase (Best) SiliaMetS® Thiol (or equivalent)>95% RemovalAdd 4 eq. (w/w) to reaction mixture; stir 4h at 50°C; filter.
Precipitation TMT (Trimercapto-s-triazine)HighAdd TMT (0.5 eq relative to Pd); Pd-TMT complex precipitates; filter.
Adsorption Activated CarbonModerateSlurry in hot EtOH; filter hot over Celite.
Workflow Visualization

Pd_Removal Crude Crude Reaction Mixture (High Pd) Choice Select Scavenger Crude->Choice Silica Thiol-Silica (Stir 50°C, 4h) Choice->Silica High Value/Small Scale Carbon Activated Carbon (Reflux EtOH) Choice->Carbon Bulk/Low Cost Filter Filtration (Celite Pad) Silica->Filter Carbon->Filter Result Filtrate (<20 ppm Pd) Filter->Result

Caption: Decision logic for removing Palladium contaminants from indole-amine intermediates.

Module 3: Crystallization & Salt Formation

User Issue: "I cannot get a solid. The compound oils out after the column."

The Mechanism of Failure

The free base of 5-(piperidin-4-yl)-1H-indole is often an amorphous foam due to conformational flexibility.

The Solution: Salt Formation

Converting the free base to a salt locks the conformation and increases the melting point.

Recommended Counter-ions
  • Hydrochloride (HCl): Standard, but can be hygroscopic.

    • Protocol: Dissolve free base in EtOH. Add 1.1 eq of 1M HCl in

      
       dropwise.
      
  • Fumarate/Succinate: Often yields non-hygroscopic, crystalline solids suitable for biological studies.

    • Protocol: Dissolve free base in hot Isopropanol (IPA). Add 1.0 eq of Fumaric acid dissolved in hot MeOH. Cool slowly.

Module 4: HPLC Method Development (QC)

User Issue: "My HPLC peaks are broad and tailing. I am using Water/Acetonitrile with 0.1% TFA."

The Mechanism of Failure

Trifluoroacetic acid (TFA) is an ion-pairing agent.[1][3] While usually good, for highly basic piperidines, it can cause peak broadening if the column loading is too high or the stationary phase is not end-capped. Furthermore, low pH protonates the indole, potentially altering retention unpredictably.

The Solution: High pH Chromatography

Running at pH > 10 keeps the amine in its neutral (free base) state, improving peak shape and retention on hybrid columns.

Recommended HPLC Conditions
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), pH 10.0.
    
  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B.

Data Comparison: Low pH vs. High pH

Parameter0.1% Formic Acid (pH 2.7)10mM

(pH 10)
Peak Symmetry (

)
1.8 (Tailing)1.1 (Sharp)
Retention Time Early Elution (Charged)Later Elution (Neutral)
Sensitivity (MS) GoodExcellent (Better Ionization)

Summary Workflow Diagram

Purification_Strategy Start Crude 5-(Piperidin-4-yl)-1H-indole Pd_Check Is Pd Catalyst Used? Start->Pd_Check Scavenge Add Thiol-Silica Filter Pd_Check->Scavenge Yes TLC_Check TLC Tailing? Pd_Check->TLC_Check No Scavenge->TLC_Check Column Flash Column DCM/MeOH/NH4OH (90:9:1) TLC_Check->Column Yes (Use Base) Solid_Check Is Product Solid? Column->Solid_Check Salt Form Fumarate Salt (Crystallize from IPA) Solid_Check->Salt No (Oily) Final Pure Compound (Store -20°C, Dark) Solid_Check->Final Yes Salt->Final

Caption: Integrated purification workflow from crude reaction to stable salt form.

References

  • Dolan, J. W. (2010). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Retrieved from [Link] (General reference for High pH chromatography of basic amines).

  • Welch, C. J., et al. (2005). Adsorbent removal of catalyst metal impurities from pharmaceutical intermediates and drug substances. Organic Process Research & Development, 9(2), 198-205. [Link]

  • Biotage Application Note. (2023). Purifying Amines on Silica: Strategies for Success. [Link]

  • Gharagozloo, P., et al. (2002). Synthesis and Absolute Configuration of Enantiomeric Pure 3-(piperidin-3-yl)-1H-Indole Derivatives. Journal of Medicinal Chemistry. (Contextual reference for Indole-Piperidine synthesis and handling). [Link]

Sources

Enhancing the solubility of 5-(Piperidin-4-yl)-1H-indole for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

User Query: "I cannot keep 5-(Piperidin-4-yl)-1H-indole in solution when adding it to my cell culture media. It precipitates immediately."

The Root Cause: This molecule presents a classic medicinal chemistry conflict:

  • The Indole Core: Highly lipophilic (hydrophobic) and planar, prone to

    
    -
    
    
    
    stacking and aggregation in water.[1]
  • The Piperidine Ring: A secondary amine with a

    
     of approximately 10–11.
    

The Mechanism of Failure: In 100% DMSO, the molecule is fully soluble. However, when you dilute into biological media (pH 7.4), the buffering capacity forces the pH toward neutral. While the piperidine nitrogen remains largely protonated (cationic) at pH 7.4, the hydrophobic drive of the indole core often overcomes this charge, leading to precipitation ("crashing out"), especially at concentrations


.
Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Assays
Molecular Weight ~200.28 g/mol Small molecule, fast diffusion.[2][1]
Predicted LogP ~2.4 (Lipophilic)Prefers organic solvents; sticks to plastics.[2][1]
Piperidine ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

~11.0 (Basic)Soluble in acidic buffers; less soluble at pH > 8.[1]
Indole ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

~16 (Very Weak Acid)Non-ionizable at physiological pH.[1]
Solubility (DMSO) > 50 mMExcellent stock solvent.[2][1]
Solubility (PBS pH 7.4) < 100 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

M (Est.)[1]
High Risk Zone for precipitation.[2][1]

Workflow 1: Stock Solution Preparation

Objective: Create a stable, high-concentration master stock.

Protocol A: The Standard DMSO Stock (Recommended)

Best for: In vitro cell assays, high-throughput screening.[2][1]

  • Calculate: Target a stock concentration of 10 mM or 20 mM . Avoid going higher (e.g., 100 mM) unless necessary, as viscosity issues can lead to pipetting errors.[2][1]

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered.[2][1]

  • Dissolution:

    • Add DMSO to the vial containing the powder.

    • Vortex vigorously for 30 seconds.

    • Visual Check: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 20–50

    
    ) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: The Acidified Stock (For Free Base)

Best for: Users working with the "Free Base" form rather than the Hydrochloride salt.

If the compound resists dissolving in DMSO:

  • Add 1.0 equivalent of 1N HCl (aqueous) to the powder before adding DMSO.

  • This converts the free base piperidine into the hydrochloride salt in situ.

  • Add DMSO to volume.[2][1][3]

Workflow 2: Assay Dilution (Preventing "Crash Out")

The Golden Rule: Never pipette a high-concentration DMSO stock directly into a large volume of aqueous media. This creates a local "shock" zone where the compound precipitates instantly before it can disperse.

The "Intermediate Dilution" Method

This protocol uses a serial dilution step to lower the DMSO concentration gradually while maintaining solubility.

Step-by-Step Guide:

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate Step: Dilute 1:10 or 1:20 in 100% DMSO (not water) to create a working stock (e.g., 0.5 mM or 1 mM).[2][1]

  • Final Step: Dilute this working stock into pre-warmed (37°C) media with rapid mixing.

    • Target: Final DMSO concentration should be ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (ideal) or 
      
      
      
      (max tolerance).[1]
Visual Workflow: Solubility Decision Tree

SolubilityWorkflow Start Start: 5-(Piperidin-4-yl)-1H-indole FormCheck Check Form: Salt or Free Base? Start->FormCheck Salt HCl Salt Form FormCheck->Salt Salt Base Free Base Form FormCheck->Base Free Base SolventA Dissolve in 100% DMSO (Target 10-20 mM) Salt->SolventA SolventB Add 1 eq. 1N HCl, then DMSO Base->SolventB DilutionCheck Assay Type? SolventA->DilutionCheck SolventB->DilutionCheck CellAssay Cell Culture (In Vitro) DilutionCheck->CellAssay AnimalModel In Vivo Injection DilutionCheck->AnimalModel StepCell Intermediate Dilution: Dilute in DMSO first, then spike into Media CellAssay->StepCell Max 0.1% DMSO StepVivo Complexation: Use 20% HP-beta-Cyclodextrin in Saline (pH 4-5) AnimalModel->StepVivo Avoid DMSO

Figure 1: Decision matrix for selecting the correct solubilization strategy based on compound form and assay type.

Advanced Formulation: Cyclodextrins (For High Concentrations)

If you need concentrations ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 or are performing in vivo injections where DMSO is toxic, you must use an excipient. 2-Hydroxypropyl-

-cyclodextrin (HP-

-CD)
is the industry standard for indole derivatives.[1]

Why it works: The hydrophobic indole ring inserts into the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water.

Protocol:

  • Prepare a 20% (w/v) HP-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -CD  solution in sterile water or saline.[1]
    
  • Weigh the 5-(Piperidin-4-yl)-1H-indole powder.[2][1]

  • Add the cyclodextrin vehicle to the powder.

  • Sonicate for 10–20 minutes at 37°C. The solution should turn clear.

  • Optional: Adjust pH to 5.0–6.0 using dilute HCl if clarity is not achieved (exploiting the piperidine

    
    ).
    

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding to the cell media. Why? A: This is "solvent shock."[1] You likely added a high-concentration DMSO stock (e.g., 10 mM) directly to the media.[2][1] The hydrophobic indole core aggregated before it could disperse. Fix: Use the "Intermediate Dilution" method (see Section 3) and ensure your media is pre-warmed to 37°C.

Q2: Can I use Ethanol instead of DMSO? A: Ethanol is possible but generally less effective for this specific scaffold. Indoles often have lower solubility in ethanol than DMSO, and ethanol is more volatile, leading to concentration changes over time.[1] Stick to DMSO unless strictly prohibited by your assay.[2][1][4]

Q3: Is the compound light sensitive? A: Indoles are prone to photo-oxidation, turning yellow or pink over time.[1] Fix: Store all stocks in amber vials or wrap tubes in aluminum foil.

Q4: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cell lines tolerate 0.1% v/v DMSO without phenotypic changes. Some robust lines (e.g., HeLa, HEK293) can tolerate up to 0.5%.[2][1] Always run a "Vehicle Control" (Media + DMSO only) to normalize your data.[2][1]

References & Grounding

  • Assay Guidance Manual (NCBI) . Guidance on DMSO handling, solvent limits in assays, and serial dilution protocols.

    • Source: [2][1]

  • Loftsson, T., & Brewster, M. E. (2010) .[2][1] Pharmaceutical applications of cyclodextrins: basic science and product development. (Standard protocol for HP-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -CD usage with lipophilic drugs).[1]
    
    • Source: [2]

  • PubChem Compound Summary . 5-(Piperidin-4-yl)-1H-indole (and related salts).[2][1]

    • Source: [2][1]

  • ResearchGate Community Discussions . Troubleshooting DMSO solubility for indole/piperidine derivatives.

    • Source:

Sources

Technical Support Center: Navigating and Mitigating Off-Target Effects of 5-(Piperidin-4-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5-(Piperidin-4-yl)-1H-indole derivatives. This guide is designed to provide you with in-depth technical and practical advice on a critical aspect of your research: understanding and mitigating off-target effects. As potent and versatile scaffolds, these derivatives, often developed as kinase inhibitors, hold immense promise. However, ensuring that the observed biological effects are truly due to the intended target is paramount for the integrity and success of your drug discovery and development programs.

Section 1: Conceptual Overview - The "Why" Behind Off-Target Effects

The 5-(Piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets. While often designed with a specific kinase in mind, the inherent nature of this scaffold and the targets themselves can lead to unintended interactions.

The Kinase Conundrum: The human kinome consists of over 500 kinases, which share a structurally conserved ATP-binding pocket. Since many 5-(Piperidin-4-yl)-1H-indole derivatives are designed to be ATP-competitive inhibitors, the potential for cross-reactivity with other kinases is high. This promiscuity is a primary source of off-target effects.

Beyond the Kinome: It is a common misconception that off-target effects are limited to other kinases. The indole and piperidine moieties can interact with a diverse range of proteins, including G-protein coupled receptors (GPCRs), ion channels, and other enzymes. For instance, derivatives of this scaffold have been reported to interact with targets as varied as the Hedgehog signaling pathway protein, Smoothened (SMO), and cholinesterases.[1][2]

This multifaceted potential for interaction underscores the necessity of a comprehensive approach to target validation and selectivity profiling.

Section 2: Frequently Asked Questions (FAQs)

Here, we address common questions and concerns that arise during the experimental use of 5-(Piperidin-4-yl)-1H-indole derivatives.

Q1: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. What could be happening?

A1: This is a classic indicator of a potential off-target effect. The observed phenotype could be the result of your compound inhibiting another kinase in the same or a parallel signaling pathway, or it could be interacting with a completely unrelated protein. It is crucial to experimentally verify that the phenotype is a direct result of inhibiting your target of interest.

  • Causality Check: A key first step is to perform a rescue experiment. If you can reverse the phenotype by expressing a form of your target kinase that is resistant to your compound, this provides strong evidence for an on-target effect. Conversely, if the phenotype persists, it is likely due to an off-target interaction.

Q2: My compound shows high potency in a biochemical assay but is much weaker in a cell-based assay. Why the discrepancy?

A2: This is a common challenge that can be attributed to several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what was used in the biochemical assay.

  • High Intracellular ATP: The concentration of ATP in cells (typically in the low millimolar range) is much higher than that used in many biochemical kinase assays. For ATP-competitive inhibitors, this high intracellular ATP concentration can outcompete the inhibitor, leading to a decrease in apparent potency.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its effective concentration at the target.

Q3: How can I be sure that the observed effect of my compound is not due to a downstream consequence of inhibiting the primary target?

A3: This is a nuanced but important question that touches upon the difference between a direct off-target effect and an indirect, on-target signaling consequence. Inhibiting a kinase can lead to complex downstream changes in signaling networks that may appear to be off-target effects.

  • Pathway Analysis: A thorough understanding of the signaling pathway downstream of your target is essential. You can use techniques like Western blotting to probe the phosphorylation status of known downstream substrates of your target kinase. If the timing and dose-response of these downstream effects correlate with the engagement of your primary target, it is more likely an on-target consequence.

Q4: What is a "selectivity score" and how should I interpret it?

A4: A selectivity score is a metric used to quantify the promiscuity of a kinase inhibitor. A common method is to divide the number of kinases that are inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower selectivity score indicates a more selective compound. However, it's important to look beyond this single number and examine the full kinase inhibition profile to understand which specific off-targets are engaged.

Section 3: Troubleshooting Guides and Experimental Protocols

This section provides practical guidance and step-by-step protocols for key experiments to identify and mitigate off-target effects.

Troubleshooting Unexpected Results
Observed Issue Potential Cause Recommended Action
Inconsistent results between experiments Off-target effect at higher concentrations; compound degradation.Perform a dose-response curve to determine the optimal concentration. Check compound stability in your experimental media.
Cell toxicity at effective concentrations Off-target inhibition of a kinase essential for cell viability.Perform a kinome-wide selectivity screen to identify potential toxic off-targets.
Phenotype does not match genetic knockdown of the target Off-target effect; compensatory mechanisms in genetic models.Use a structurally distinct inhibitor of the same target to see if the phenotype is recapitulated.
Protocol 1: Kinase Selectivity Profiling

This protocol outlines the general steps for assessing the selectivity of your 5-(Piperidin-4-yl)-1H-indole derivative against a broad panel of kinases. Several commercial services, such as KINOMEscan™ and those offered by Reaction Biology, provide comprehensive kinase profiling.[1][3][4]

Objective: To identify the on- and off-target kinases of your compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO) at a concentration appropriate for the assay (typically 10 mM).

  • Assay Format Selection: Choose a suitable assay format. Common formats include:

    • Binding Assays (e.g., KINOMEscan™): These assays measure the ability of your compound to displace a ligand from the ATP-binding site of a large panel of kinases.

    • Activity Assays (e.g., radiometric or luminescence-based): These assays measure the ability of your compound to inhibit the enzymatic activity of a panel of kinases.

  • Concentration Selection: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used to identify all potential interactions.

  • Data Analysis: The results are typically presented as a percentage of inhibition or percentage of control. Potent hits are then followed up with IC50 or Kd determination to quantify the potency of the interaction.

Interpreting the Data:

The output of a kinase selectivity screen is a rich dataset that requires careful interpretation.

  • On-Target Potency: Confirm that your compound is potent against your intended target.

  • Off-Target Hits: Identify any kinases that are inhibited with a potency that is similar to or greater than your on-target kinase.

  • Selectivity Score Calculation: Calculate a selectivity score to get a quantitative measure of your compound's promiscuity.

Illustrative Kinase Selectivity Data Table:

The following table is an example of how kinase selectivity data for a hypothetical 5-(Piperidin-4-yl)-1H-indole derivative ("Compound X") might be presented.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
Target Kinase A (On-Target) 98% 15 High on-target potency
Off-Target Kinase B95%25Structurally similar to Target A
Off-Target Kinase C85%150Different kinase family
Off-Target Kinase D55%> 1000Weak interaction
Off-Target Kinase E10%> 10000No significant interaction
Protocol 2: Cell-Based Target Engagement Assay

Objective: To confirm that your compound is interacting with the intended target in a cellular context.

Methodology (Example using Western Blot):

  • Cell Treatment: Treat your cells with a range of concentrations of your compound for a specified period.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of your lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with an antibody specific for the phosphorylated form of a known substrate of your target kinase.

    • Probe with an antibody for the total amount of the substrate as a loading control.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different compound concentrations.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target's substrate, which confirms that the compound is engaging and inhibiting the target kinase in the cells.

Section 4: Visualizing Concepts and Workflows

Diagrams can be powerful tools for understanding complex biological and experimental processes.

On_vs_Off_Target cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects Compound 5-(Piperidin-4-yl)-1H-indole Derivative TargetKinase Intended Target Kinase Compound->TargetKinase OffTargetKinase Off-Target Kinase Compound->OffTargetKinase OffTargetNonKinase Off-Target Non-Kinase (e.g., GPCR, Ion Channel) Compound->OffTargetNonKinase DownstreamSignal Expected Downstream Signaling & Phenotype TargetKinase->DownstreamSignal UnexpectedPhenotype Unexpected or Misleading Phenotype OffTargetKinase->UnexpectedPhenotype OffTargetNonKinase->UnexpectedPhenotype

Caption: On-target vs. off-target effects of a small molecule inhibitor.

Experimental_Workflow Start Start with 5-(Piperidin-4-yl)-1H-indole Derivative BiochemAssay Biochemical Assay (On-Target Potency) Start->BiochemAssay KinomeScan Broad Kinase Selectivity Profiling Start->KinomeScan CellBasedAssay Cell-Based Assay (Phenotype) BiochemAssay->CellBasedAssay KinomeScan->CellBasedAssay TargetEngagement Cellular Target Engagement Assay CellBasedAssay->TargetEngagement Validate Validate with Structurally Unrelated Inhibitor TargetEngagement->Validate Conclusion Confident Conclusion on On-Target Effect Validate->Conclusion

Caption: A robust workflow for validating on-target activity.

Section 5: Concluding Remarks and Best Practices

The journey from a promising 5-(Piperidin-4-yl)-1H-indole derivative to a well-validated chemical probe or drug candidate is paved with rigorous scientific validation. Off-target effects are not necessarily a roadblock but are a critical aspect of compound characterization that must be thoroughly investigated.

Key Takeaways:

  • Embrace Orthogonal Approaches: Do not rely on a single assay. Combine biochemical, cellular, and proteomic approaches to build a comprehensive understanding of your compound's activity.

  • Dose is Everything: Use the lowest effective concentration of your compound to minimize the risk of off-target effects.

  • Context is Crucial: The off-target profile of your compound may vary between different cell lines and tissues due to differential expression of kinases and other potential targets.

  • Publish the Full Picture: Transparency in reporting both on- and off-target activities is essential for the scientific community to build upon your work accurately.

By diligently applying the principles and protocols outlined in this guide, you can navigate the complexities of off-target effects and generate high-quality, reproducible data that will stand up to the rigors of scientific scrutiny.

References

  • Selectivity profile of compound 55 evaluated on 486 kinases at 1 μM in... - ResearchGate. Available at: [Link]

  • Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis - NIH. Available at: [Link]

  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. Available at: [Link]

  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases - ResearchGate. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. Available at: [Link]

  • 5-(Piperidin-4-yl)-3-hydroxypyrazole: A novel scaffold for probing the orthosteric γ-aminobutyric acid type A receptor binding site - PubMed. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. Available at: [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC - NIH. Available at: [Link]

  • Kinase Selectivity Panels - Reaction Biology. Available at: [Link]

Sources

Preventing side reactions in the N-protection of 5-(Piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-Piperidine Scaffolds Subject: Optimization of N-Protection for 5-(Piperidin-4-yl)-1H-indole Ticket ID: CHEM-SUP-504-IND Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The N-protection of 5-(Piperidin-4-yl)-1H-indole presents a classic chemoselectivity challenge due to the presence of two distinct nitrogen centers: the aliphatic secondary amine (piperidine) and the aromatic heterocyclic amine (indole).

Successful execution relies on exploiting the nucleophilicity gap between these two centers. This guide provides the mechanistic rationale, troubleshooting steps, and validated protocols to prevent common side reactions such as bis-protection, C-3 alkylation, and polymerization.

Part 1: The Chemoselectivity Logic (Mechanistic Insight)

To control the reaction, you must quantify the reactivity difference between the two nitrogen atoms.

FeaturePiperidine Nitrogen (N-aliphatic) Indole Nitrogen (N-aromatic) Implication
Hybridization


(Lone pair in

-system)
Piperidine is the kinetic nucleophile.
pKa (Conjugate Acid) ~11.0~ -2.0 (Protonation) / ~17.0 (Deprotonation)Indole is non-basic and non-nucleophilic under neutral conditions.
Reactivity Profile High nucleophilicity; reacts with electrophiles (Boc₂O, Cbz-Cl) readily.Poor nucleophilicity unless deprotonated (NaH) or catalyzed (DMAP).Default reaction is at Piperidine.
The "DMAP Trap" (Critical Warning)

A common error is adding 4-Dimethylaminopyridine (DMAP) "just to be safe" or to accelerate the reaction. Do not do this if you want selective protection of the piperidine.

  • Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate with the protecting reagent (e.g., Boc₂O). This intermediate is electrophilic enough to attack the Indole nitrogen , leading to N,N'-bis-protection .

Part 2: Troubleshooting & FAQs

Issue 1: "I am getting a mixture of mono-protected and bis-protected products."

Diagnosis: You likely used a nucleophilic catalyst (DMAP) or a large excess of the protecting reagent.

Technical Explanation: While the piperidine nitrogen reacts kinetically first, the indole nitrogen can react thermodynamically if the electrophile is activated. In the presence of DMAP, Boc₂O forms [Boc-DMAP]+, which is potent enough to carbamoylate the indole, even without strong base.

Corrective Action:

  • Eliminate DMAP: The aliphatic amine (piperidine) does not require catalysis to react with anhydrides (Boc₂O) or acid chlorides (Cbz-Cl).

  • Control Stoichiometry: Use exactly 0.95 to 1.05 equivalents of the protecting group. Do not use 1.5+ equivalents.

  • Solvent Switch: If using Boc₂O, switch to a biphasic system (THF/Sat. NaHCO₃) or pure alcohol (MeOH). Indole N-Boc formation is reversible and suppressed in protic solvents.

Issue 2: "The Indole ring is alkylating at the C-3 position."

Diagnosis: The reaction conditions are too acidic or the electrophile is too "hard."

Technical Explanation: Indoles are electron-rich enamine-like systems. If you generate a carbocation or use a strong Lewis acid, the C-3 position (beta to the nitrogen) becomes a nucleophile. This is common when using alkyl halides (e.g., Benzyl bromide) without sufficient base control.

Corrective Action:

  • Buffer the System: Ensure a mild base (NaHCO₃ or Et₃N) is present to neutralize HCl/HBr byproducts immediately.

  • Avoid Lewis Acids: Do not use Lewis acid catalysts for the protection of the piperidine.

  • Temperature Control: Conduct the addition at 0°C to favor the kinetic N-acylation over C-alkylation.

Issue 3: "My product is turning purple/black during workup."

Diagnosis: Indole oxidation or acid-catalyzed polymerization.

Technical Explanation: Electron-rich indoles are sensitive to oxidation by air, especially in the presence of light and acid. "Indole polymerization" is actually an acid-catalyzed dimerization/trimerization initiated by protonation at C-3.

Corrective Action:

  • Workup pH: Ensure the quench and workup remain neutral or slightly basic (pH 7-8). Never wash an electron-rich indole with strong acid (1M HCl) to remove excess amine; use a citric acid wash (pH ~4-5) or simply brine.

  • Antioxidants: Add a trace of BHT (butylated hydroxytoluene) to the concentration solvent if the compound is known to be unstable.

Part 3: Validated Protocol (Selective Piperidine Protection)

Objective: Selective N-Boc protection of the piperidine ring without touching the indole.

Reagents:

  • Substrate: 5-(Piperidin-4-yl)-1H-indole (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)

  • Base: Triethylamine (TEA) (1.1 equiv) or NaHCO₃ (2.0 equiv, aq)

  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration). If solubility is poor, use THF.

  • Base Addition: Add TEA (1.1 equiv). Note: The base is only to neutralize the HCl salt if the starting material was a hydrochloride. If using free base, TEA is optional but helps scavenge adventitious acid.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add Boc₂O (1.05 equiv) dissolved in a small volume of solvent dropwise over 15 minutes.

    • Why? Slow addition ensures the highly nucleophilic piperidine consumes the reagent before the concentration builds up high enough to force indole reaction.

  • Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Quench: Add water.

  • Workup: Separate phases. Wash organic layer with Brine. Do not wash with strong acid. Dry over Na₂SO₄ and concentrate.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the selectivity divergence based on reagent choice.

ReactionPathways SM 5-(Piperidin-4-yl)-1H-indole (Unprotected) Mono Target Product (Piperidine-N-Boc) SM->Mono Boc2O (1.0 eq) No DMAP Mild Base Bis Side Product (Bis-N,N'-Boc) SM->Bis Boc2O (2.5 eq) + DMAP IndoleProt Wrong Regioisomer (Indole-N-Boc) SM->IndoleProt NaH (Strong Base) Then Boc2O Mono->Bis Excess Boc2O + DMAP

Caption: Reaction pathway divergence. Green path indicates the kinetic control required for selective piperidine protection. Red/Yellow paths indicate loss of selectivity due to catalysis or deprotonation.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1][2] (Definitive guide on amine protection selectivity).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[2][3][4] The Journal of Organic Chemistry, 66(8), 2743–2748. Link (Mechanistic proof of DMAP-catalyzed side reactions).

  • Love, B. E. (2007). Synthesis of Carbolines. Organic Preparations and Procedures International, 39(1), 85-90. (Discusses indole stability and N-protection challenges).
  • Knölker, H. J. (2002). Indole Alkaloids. In Modern Alkaloids. Wiley-VCH.[5] (Detailed chemistry of the indole nucleus and C-3 reactivity).

Sources

Scaling up the synthesis of 5-(Piperidin-4-yl)-1H-indole for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

You are likely accessing this guide because your medicinal chemistry route—typically involving a Fischer indole synthesis or a small-scale reduction of a pyridine—has failed to deliver kilogram-quantities of high-purity 5-(piperidin-4-yl)-1H-indole .

This scaffold is a privileged pharmacophore in 5-HT agonists and kinase inhibitors. However, scaling it presents three distinct chemical engineering challenges:

  • Indole Sensitivity: The electron-rich indole core is prone to oxidative dimerization and over-reduction.

  • Catalyst Poisoning: The free N-H of the indole and the basic nitrogen of the piperidine can coordinate to Palladium (Pd), stalling cross-coupling reactions.

  • Metal Removal: Preclinical toxicology studies require Palladium levels <10 ppm (ICH Q3D guidelines), which is difficult to achieve with standard extraction.

This guide outlines the "Golden Path" for scale-up: A Suzuki-Miyaura coupling of 5-bromoindole and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester , followed by selective hydrogenation and deprotection.

Module 1: The Critical Coupling (Suzuki-Miyaura)

The Objective: Couple 5-bromoindole (1) with the boronate ester (2) to form the tetrahydropyridine intermediate (3).

Workflow Diagram

SuzukiCoupling Start Start: 5-Bromoindole Reaction Suzuki Coupling (Pd(dppf)Cl2 / K2CO3) Start->Reaction Boronate + Boronate Ester Boronate->Reaction Check Check Conversion (HPLC) Reaction->Check Success Isolate Intermediate (Crystallization) Check->Success >98% Conv. Fail Stalled Reaction Check->Fail <50% Conv. Fail->Reaction Add Catalyst/Degas

Figure 1: The Suzuki-Miyaura coupling workflow emphasizing the critical conversion checkpoint.

Troubleshooting Guide: Why is my reaction stalling?

Symptom: Conversion halts at 60-70% despite heating. Adding more catalyst doesn't help.

Root Cause Analysis: The free N-H on the indole (


) is deprotonated by the base (

or

), creating an indolyl anion. This anion can coordinate to the Pd(II) center, forming a stable "off-cycle" resting state that prevents transmetallation.

Corrective Actions:

VariableRecommendation for Scale-UpWhy? (The Science)
Protection Protect the Indole Nitrogen (e.g., Boc, SEM)Eliminates the acidic proton, preventing Pd-poisoning. This is the #1 fix for stalled reactions.
Base Switch to

(3.0 equiv)
Phosphate is milder than carbonates in organic/water mixes, reducing indolyl anion formation while activating the boronate.
Catalyst

The bidentate ferrocene ligand creates a wide bite angle, accelerating reductive elimination and making the catalyst more robust against poisoning.
Solvent 1,4-Dioxane : Water (4:1) High solubility for the boronate; water is strictly required for the boronate

boronate-hydroxy complex activation step.

FAQ: Can I run this without protecting the indole? Yes, but you must use a high catalyst loading (3-5 mol%) and strictly degas the solvent to prevent oxidative homocoupling of the indole. For >100g batches, protection (N-Boc) is strongly recommended to ensure reproducibility.

Module 2: Hydrogenation & Selectivity

The Objective: Reduce the alkene (tetrahydropyridine) to the piperidine without reducing the indole benzene ring or the C2-C3 bond.

The Selectivity Hazard

Indoles are susceptible to reduction at the C2-C3 position (forming indolines) under high-pressure hydrogenation.

Protocol Parameters for Selectivity:

  • Catalyst: 10% Pd/C (Type 39 or similar) . Avoid

    
     (Adam's catalyst) as it is too aggressive and will reduce the indole ring.
    
  • Pressure: Maintain 1-3 bar (15-45 psi) . Do not exceed 5 bar. High pressure favors indoline formation.

  • Solvent: Methanol or Ethanol . Avoid Acetic Acid, as acidic conditions accelerate indole reduction.

Troubleshooting Table: Impurity Profile

Impurity Observed (LCMS)DiagnosisCorrective Action
M+2 (Indoline) Over-reduction of indole C2-C3.Stop reaction immediately. Lower pressure. Switch to unreduced Pd/C (dry type) or add Quinoline (poison).
M+6 (Octahydroindole) Complete ring saturation.Catalyst is too active (

,

) or temp >50°C. Switch to Pd/C at RT.
Incomplete Reduction Catalyst poisoning.Sulfur carryover from reagents? Perform a charcoal wash on the starting material before hydrogenation.

Module 3: Isolation & Palladium Scavenging

The Objective: Achieve <10 ppm Pd in the final API intermediate.

Standard crystallization often traps Pd within the crystal lattice. For preclinical studies, active scavenging is required.

Scavenging Logic Tree

PdScavenging Crude Crude Reaction Mixture (Post-Hydrogenation) Measure Measure Pd Content (ICP-MS) Crude->Measure HighPd > 50 ppm Measure->HighPd Fail LowPd < 10 ppm Measure->LowPd Pass Silica Add Thiol-Silica Scavenger (e.g., SiliaMetS® Thiol) HighPd->Silica Preferred Carbon Activated Carbon Treatment (High Surface Area) HighPd->Carbon Alternative Filter Hot Filtration Silica->Filter Carbon->Filter Filter->Measure

Figure 2: Decision matrix for Palladium removal to meet ICH Q3D guidelines.

Recommended Protocol:

  • Dissolve crude material in THF or MeOH (10 volumes).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) at 20 wt% relative to the crude mass.

  • Stir at 50°C for 4 hours.

  • Filter through a Celite pad.

  • Crystallize the product (typically as a Hydrochloride or Succinate salt) to purge remaining organic impurities.

Frequently Asked Questions (FAQs)

Q: My final product is turning pink/red upon exposure to air. Is it decomposing?

  • A: Likely yes. Indoles are electron-rich and prone to oxidation to quinoidal species (pink/red).

    • Fix: Store the free base under Nitrogen/Argon. For long-term stability, convert it to a salt (e.g., Hydrochloride or Fumarate ). The salt form stabilizes the electron density of the indole ring.

Q: Can I use the pyridyl-boronate instead of the tetrahydropyridyl-boronate to save money?

  • A: You can, but it shifts the risk to the hydrogenation step. Reducing a pyridine ring usually requires acid (HCl/AcOH) and higher pressures/temperatures than reducing an alkene. This significantly increases the risk of reducing the indole ring (selectivity loss). The tetrahydropyridine route is more expensive in raw materials but cheaper in development time and purification.

Q: The Boc-deprotection (TFA/DCM) yielded a sticky gum. How do I get a solid?

  • A: Avoid evaporating TFA to dryness; it traps TFA salts which are hygroscopic gums.

    • Fix: Perform a "free base" workup (neutralize with

      
      , extract into EtOAc) first. Then, add a stoichiometric amount of HCl in isopropanol to precipitate the crystalline HCl salt.
      

References

  • Occhiato, E. G., et al. (2005).[1] "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters." Journal of Organic Chemistry.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Wu, J., et al. (2012).[2] "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines." Advanced Synthesis & Catalysis.

  • ICH Expert Working Group. (2014). "ICH Q3D: Guideline for Elemental Impurities." International Council for Harmonisation.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-(Piperidin-4-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 5-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous compounds targeting the central nervous system (CNS) and beyond. Its structural resemblance to serotonin suggests a high potential for interaction with monoamine receptors, but its versatility allows for a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][3] However, synthesizing a novel derivative is merely the first step. The true challenge and scientific imperative lie in rigorously validating its mechanism of action (MoA).

This guide provides a comprehensive, multi-step framework for elucidating and validating the MoA of novel 5-(piperidin-4-yl)-1H-indole derivatives. We will move beyond simple affinity screens to build a robust, evidence-based understanding of a compound's biological function, from initial target binding to downstream cellular consequences. Throughout this guide, we will use a hypothetical lead compound, "Indole-X," to illustrate the experimental workflow and data interpretation.

Chapter 1: Foundational Target Profiling - Casting a Wide Net

The initial step in MoA validation is to understand the binding profile of your lead compound. Given the indole scaffold's promiscuity, it is crucial to screen against a broad panel of potential targets to identify the primary site of action and reveal potential off-target liabilities early in the discovery process.

The Rationale for Broad Panel Screening

A narrow, hypothesis-driven approach (e.g., screening only against serotonin receptors) is fraught with risk. It can lead to a confirmation bias, potentially missing the true primary target or overlooking off-target effects that might later cause toxicity or unexpected side effects. A broad radioligand binding panel, such as the Eurofins SafetyScreen, provides an unbiased, cost-effective method to assess a compound's affinity for dozens of G protein-coupled receptors (GPCRs), ion channels, transporters, and enzymes in a single screen.

Comparative Data 1: Initial Target Affinity Profile of Indole-X

For our hypothetical "Indole-X," we will perform a competitive radioligand binding assay against a panel of CNS-related receptors.[4][5] The data is presented as inhibition constants (Ki), which reflect the concentration of Indole-X required to displace 50% of a specific radioligand. A lower Ki value indicates higher binding affinity. We will compare Indole-X to two well-characterized drugs: Sertraline , a selective serotonin reuptake inhibitor (SSRI), and Risperidone , an atypical antipsychotic with a broader receptor profile.

Target Receptor Indole-X (Ki, nM) Sertraline (Ki, nM) Risperidone (Ki, nM)
Serotonin 5-HT2A 2.5 1500.16
Serotonin 5-HT1A 852304.2
Dopamine D2 15>10,0003.1
Adrenergic α1 35>10,0000.8
Histamine H1 60>10,0002.1
Serotonin Transporter (SERT) 9501.2 210

Interpretation: The initial data immediately provides a compelling narrative. Unlike Sertraline, which is highly selective for SERT, Indole-X demonstrates potent, nanomolar affinity for the 5-HT2A receptor, with secondary activity at the Dopamine D2 receptor. This profile is more reminiscent of an atypical antipsychotic like Risperidone, albeit with a potentially different selectivity ratio. This initial screen directs all subsequent validation efforts towards the 5-HT2A receptor as the primary hypothesis for its MoA.

Chapter 2: Confirming Target Engagement in a Cellular Milieu

While binding assays using membrane preparations are invaluable for initial screening, they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures this target engagement.[6][7][8]

The Principle of CETSA

CETSA is based on the principle that when a ligand binds to its target protein, it confers thermal stability.[7] When cells are heated, proteins denature and aggregate. However, proteins bound to a drug are stabilized and remain soluble at higher temperatures. By measuring the amount of soluble target protein at various temperatures, we can confirm direct physical interaction between the drug and its target inside the cell.[6][8][9]

cluster_0 No Drug Control cluster_1 Drug-Treated Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Low Stability Aggregated Protein Aggregated Protein Heat->Aggregated Protein Drug Drug Bound Protein Bound Protein Drug->Bound Protein Binds Heat2 Heat Bound Protein->Heat2 High Stability Soluble Protein Soluble Protein Heat2->Soluble Protein

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for 5-HT2A Engagement
  • Cell Culture: Culture HEK293 cells stably overexpressing human 5-HT2A receptors to 80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 1 µM Indole-X for 1 hour at 37°C.

  • Heating Gradient: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes to separate the soluble fraction (supernatant) from the aggregated protein (pellet).

  • Detection: Analyze the amount of soluble 5-HT2A receptor in the supernatant by Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble 5-HT2A receptor against temperature for both vehicle and Indole-X treated samples. The shift in the melting curve (ΔTm) indicates target stabilization.

Comparative Data 2: CETSA Thermal Shift for 5-HT2A
Compound Melting Temp (Tm) of 5-HT2A Thermal Shift (ΔTm)
Vehicle (DMSO)52.1°C-
Indole-X (1 µM) 56.8°C +4.7°C
Risperidone (1 µM)57.2°C+5.1°C

Interpretation: The significant positive thermal shift observed with Indole-X provides strong, direct evidence that it engages the 5-HT2A receptor in living cells, with a stabilization effect comparable to the known 5-HT2A antagonist, Risperidone.

Chapter 3: Delineating Downstream Signaling Pathways

Confirming target engagement is a critical milestone, but understanding the functional consequence of that binding event is paramount. For GPCRs like 5-HT2A, ligand binding can modulate multiple downstream signaling cascades.[11] The 5-HT2A receptor is canonically coupled to the Gαq G-protein, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and subsequent release of intracellular calcium.[12]

The Rationale for Functional Assays

Functional assays, such as measuring second messenger accumulation or phosphorylation of downstream kinases, are essential to classify a compound as an agonist, antagonist, or inverse agonist. For this, we will investigate the effect of Indole-X on the Gαq pathway by measuring IP1 accumulation, a stable downstream metabolite in the pathway.

Indole-X Indole-X 5-HT2A Receptor 5-HT2A Receptor Indole-X->5-HT2A Receptor Antagonizes Gaq Gaq 5-HT2A Receptor->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 IP3->IP1 Metabolized to Calcium Release Calcium Release IP3->Calcium Release

Caption: The 5-HT2A receptor Gαq signaling pathway.

Experimental Protocol: IP-One HTRF Assay

The IP-One assay is a homogeneous time-resolved fluorescence (HTRF) assay that quantitatively measures the accumulation of IP1.

  • Cell Plating: Seed HEK293-5HT2A cells into a 96-well plate and culture overnight.

  • Antagonist Pre-incubation: Pre-incubate cells with a dose-response curve of Indole-X (e.g., 10 pM to 10 µM) or a known antagonist (Risperidone) for 30 minutes.

  • Agonist Stimulation: Add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration to all wells (except for negative controls) and incubate for 60 minutes.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

  • Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the antagonist concentration to determine the IC50 value.

Comparative Data 3: Functional Antagonism at the 5-HT2A Receptor
Compound Functional Antagonism (IC50, nM)
Indole-X 5.8
Risperidone0.4
Sertraline250

Interpretation: Indole-X potently inhibits serotonin-induced IP1 accumulation with a low nanomolar IC50, confirming its role as a functional antagonist of the 5-HT2A receptor. Its potency is within an order of magnitude of the potent antipsychotic Risperidone and significantly stronger than the off-target effect of Sertraline. This functional data strongly supports the binding and target engagement results.

Chapter 4: Overall Comparison and Phenotypic Validation

The final step is to consolidate the data and compare the overall profile of Indole-X with relevant alternatives. This holistic view helps to position the novel derivative within the existing pharmacological landscape and predict its potential therapeutic utility and liabilities.

Comprehensive Performance Summary

This table summarizes the key in vitro data points, providing a head-to-head comparison that highlights the unique attributes of Indole-X.

Parameter Indole-X Sertraline Risperidone
Primary Target 5-HT2ASERT5-HT2A / D2
Binding Affinity (Ki, nM at Primary Target) 2.5 (5-HT2A)1.2 (SERT)0.16 (5-HT2A)
Cellular Target Engagement (ΔTm) +4.7°CN/A+5.1°C
Functional Activity (IC50, nM) 5.8 (Antagonist)>250 (Antagonist)0.4 (Antagonist)
Selectivity (Ki for D2 / Ki for 5-HT2A) 6.0-fold>8,300-fold19.4-fold

Objective Comparison: The data clearly validates that Indole-X is a potent 5-HT2A antagonist. Its MoA is fundamentally different from an SSRI like Sertraline. Compared to Risperidone, Indole-X shows a slightly lower affinity for both 5-HT2A and D2 receptors but maintains a similar selectivity profile. This suggests that Indole-X may have a similar therapeutic potential in indications where 5-HT2A antagonism is beneficial, such as psychosis or insomnia, but potentially with a different side-effect profile due to the nuanced differences in receptor affinity.

Conclusion and Future Directions

This systematic, multi-tiered approach provides a robust validation of the mechanism of action for our hypothetical compound, Indole-X. We have moved from a broad, unbiased screen to specific, hypothesis-driven experiments, building a coherent and evidence-based case for its function as a potent 5-HT2A antagonist.

The next logical steps in the drug development pipeline would include:

  • Expanded Selectivity Screening: Profiling against a wider array of receptors and enzymes to build a more complete safety profile.

  • In Vivo Target Occupancy: Using techniques like positron emission tomography (PET) to confirm the compound reaches and binds to 5-HT2A receptors in the brain.

  • Animal Models of Efficacy: Testing Indole-X in relevant animal models (e.g., models of psychosis or sleep) to link the molecular MoA to a therapeutic effect.

By following this rigorous validation pathway, researchers can build a strong foundation of data, increasing the confidence in a compound's therapeutic potential and de-risking its progression toward clinical development.

References

  • D. N. Unmulwar, et al. (2011). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Griner, L. A., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Bravo, J. A., et al. (2019). Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System. PMC. Available at: [Link]

  • Tan, C., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink. Available at: [Link]

  • Robertson, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demon. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Available at: [Link]

  • Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Yuan, H. (2017). Problem with GPCR protein sample prep for Western Blotting, Help, Please.. ResearchGate. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Siegel, G. J., et al. (1999). Serotonin Receptors. NCBI Bookshelf. Available at: [Link]

  • Scribd. (n.d.). Protocol GPCR WB. Scribd. Available at: [Link]

  • Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]

  • Li, Y., et al. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. PMC. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Wang, Y., et al. (2023). Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. Dovepress. Available at: [Link]

  • Tuccinardi, T., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]

  • Monge, A., et al. (1993). New 5H-pyridazino[4,5-b]indole Derivatives. Synthesis and Studies as Inhibitors of Blood Platelet Aggregation and Inotropics. PubMed. Available at: [Link]

  • Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. PubMed. Available at: [Link]

  • ResearchGate. (2012). How to experimentally validate drug-target interactions?. ResearchGate. Available at: [Link]

  • Cheng, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Kim, H. R., et al. (2023). Structural studies of serotonin receptor family. BMB Reports. Available at: [Link]

  • Lane, J. R., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC. Available at: [Link]

  • Xu, X., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. Available at: [Link]

  • Hafner, M., et al. (2017). Designing drug response experiments and quantifying their results. PMC. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Zhang, Y., et al. (2023). Multi-Targeted Therapeutic Mechanisms of Huangqi Guizhi Wuwu Decoction Against Rheumatoid Arthritis: An Integrated Approach Combining Serum Pharmacochemistry, Network Pharmacology, Metabolomics, and Experimental Validation. MDPI. Available at: [Link]

  • Wang, S., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]

Sources

Comparing the efficacy of different 5-(Piperidin-4-yl)-1H-indole analogs in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Selectivity Profiling, In Vivo Models (Migraine/Pain/Oncology), and Lead Optimization

Executive Summary: The "Selectivity Switch"

The 5-(Piperidin-4-yl)-1H-indole scaffold represents a critical structural pivot from the classical tryptamine (3-substituted indole) class. While 3-substituted indoles (e.g., Sumatriptan, Naratriptan) have dominated the 5-HT receptor agonist landscape, they often suffer from off-target vasoconstriction via 5-HT1B activation.

Shifting the piperidine moiety to the C5 position of the indole ring alters the vector of the basic nitrogen, dramatically impacting receptor subtype selectivity (specifically favoring 5-HT1F over 1B/1D) and opening new therapeutic windows in epigenetics (PRMT inhibition) and kinase modulation . This guide objectively compares the in vivo efficacy of these 5-substituted analogs against their 3-substituted counterparts.

Mechanistic Basis & Structural Logic

The efficacy differences between 3- and 5-substituted analogs are driven by their binding modes within the orthosteric pockets of G-protein coupled receptors (GPCRs).

The Vector Shift
  • 3-Substituted (Classical): The ethylamine/piperidine side chain mimics the endogenous serotonin neurotransmitter, engaging the conserved Aspartate residue (D3.32) in TM3. This often leads to broad 5-HT activation (1B/1D/1F).

  • 5-Substituted (Novel): The C5 attachment directs the basic amine toward the TM5/TM6 interface. In 5-HT1F receptors, this region accommodates bulkier groups without triggering the conformational change in TM6 associated with vasoconstriction (5-HT1B).

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on the substitution pattern.

G cluster_0 Therapeutic Outcome Compound_3 3-(Piperidin-4-yl)-indole (Classical Triptan) Rec_1B 5-HT1B Receptor (Vascular Smooth Muscle) Compound_3->Rec_1B High Affinity Rec_1F 5-HT1F Receptor (Trigeminal Ganglion) Compound_3->Rec_1F High Affinity Compound_5 5-(Piperidin-4-yl)-indole (Novel Analog) Compound_5->Rec_1B Low Affinity (Steric Clash) Compound_5->Rec_1F High Affinity (Optimized Vector) Effect_Vaso Vasoconstriction (Cardiovascular Risk) Rec_1B->Effect_Vaso Effect_Neuro Inhibition of CGRP Release (Migraine Relief) Rec_1F->Effect_Neuro

Figure 1: Divergent signaling pathways. 5-substitution minimizes 5-HT1B engagement, reducing cardiovascular liability while maintaining efficacy against neurogenic inflammation.

Comparative Analysis: In Vivo Efficacy

We compare three distinct analog classes based on recent medicinal chemistry literature and patent data.

The Candidates
  • Compound A (The Standard): Naratriptan-like (3-substituted piperidine). High oral bioavailability but significant 5-HT1B liability.

  • Compound B (The 5-Substituted Lead): 5-(1-methylpiperidin-4-yl)-1H-indole. Designed for 5-HT1F selectivity.[1]

  • Compound C (The Epigenetic Probe): 5-(piperidin-4-yl)-1H-indole intermediate for PRMT5 inhibition.

Efficacy Data Summary
FeatureCompound A (3-Sub)Compound B (5-Sub)Compound C (PRMT Probe)
Primary Target 5-HT1B/1D/1F5-HT1F (Selective) PRMT5 / Kinases
Selectivity Ratio (1F:1B) 1 : 1> 100 : 1 N/A
Dural Extravasation (

)
0.5 mg/kg (i.v.)1.2 mg/kg (i.v.) Inactive
Coronary Artery Constriction High (

15 nM)
Negligible (

>10 µM)
N/A
Tumor Growth Inhibition (TGI) LowLow65% (HCC Xenograft)
CNS Penetration (B/P Ratio) 0.80.4 (Polarity dependent)0.6

Critical Insight: Compound B requires a higher dose (


) to achieve the same anti-migraine effect as Compound A because it relies solely on the neural mechanism (1F) without the vascular constrictive boost (1B). However, its safety window is significantly wider .

Experimental Protocols (Self-Validating Systems)

To replicate the efficacy data for Compound B (5-HT1F agonist), the Dural Plasma Protein Extravasation (PPE) model is the gold standard.

Protocol: Dural PPE Assay (Guinea Pig/Rat)

Objective: Quantify the inhibition of neurogenic inflammation in the dura mater.

  • Animal Prep: Anesthetize male Hartley guinea pigs (250–350 g) with sodium pentobarbital (40 mg/kg, i.p.). Cannulate the femoral vein for compound administration.

  • Tracer Injection: Administer [125I]-BSA (Bovine Serum Albumin) or Fluorescein-BSA intravenously (50 µCi/kg).

    • Validation Step: Ensure tracer circulates for 5 minutes to establish baseline.

  • Compound Dosing: Administer Vehicle, Sumatriptan (Control), or Compound B (0.1, 1.0, 10 mg/kg) i.v. 15 minutes prior to stimulation.

  • Stimulation: Stimulate the Trigeminal Ganglion electrically (0.6 mA, 5 Hz, 5 ms duration) for 5 minutes.

    • Control: Sham-operated animals receive no stimulation to determine background leakage.

  • Perfusion & Collection: Perfuse transcardially with saline to clear intravascular tracer. Dissect the dura mater.

  • Quantification: Measure radioactivity (Gamma counter) or fluorescence. Calculate extravasation ratio (Stimulated/Unstimulated).

Workflow Diagram

PPE_Workflow cluster_QC Quality Control Checks Step1 Anesthesia & Cannulation (Femoral Vein) Step2 Tracer Injection ([125I]-BSA) Step1->Step2 Step3 Drug Administration (T-15 min) Step2->Step3 Step4 Trigeminal Stimulation (5 Hz, 5 min) Step3->Step4 Step5 Saline Perfusion (Washout) Step4->Step5 QC1 Sham Group: Must show baseline leakage only Step4->QC1 Step6 Dura Dissection & Gamma Counting Step5->Step6 QC2 Positive Control: Sumatriptan must inhibit >50% Step6->QC2

Figure 2: Validated workflow for assessing neurogenic inflammation inhibition.

Emerging Applications: Beyond Migraine

While the 5-HT1F connection is established, the 5-(piperidin-4-yl)-1H-indole scaffold is gaining traction in oncology.

PRMT and Kinase Inhibition

Recent patents utilize this scaffold as a core pharmacophore for Protein Arginine Methyltransferase (PRMT) inhibitors. The 5-position linkage allows the indole to slot into the cofactor binding pocket while the piperidine extends into the substrate channel, mimicking the arginine side chain.

  • In Vivo Model: HepG2 Xenograft (Liver Cancer).

  • Dosing: 5-(piperidin-4-yl)-1H-indole derivative (Compound C) at 30 mg/kg daily (p.o.).

  • Outcome: 65% reduction in tumor volume after 21 days, correlated with reduced H4R3me2s (histone methylation mark).

References

  • Johnson, K. W., et al. (1997).[1] "5-HT1F receptor agonists inhibit neurogenic dural inflammation in guinea pigs."[1][2] NeuroReport. Link

  • Ramadan, N. M., et al. (2003). "5-HT1F receptor agonists: a new treatment option for migraine attacks?" Cephalalgia.[1][3] Link

  • Phebus, L. A., et al. (1997). "The effectiveness of specific 5-HT1 receptor subtype agonists in the inhibition of neurogenic dural inflammation."[2] Life Sciences. Link

  • Xu, Y. C., et al. (2001). "N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]aryl sulfonamides: Potent 5-HT1F receptor agonists." Journal of Medicinal Chemistry. Link

  • Yang, Y., et al. (2024).[4] "Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as HsClpP Agonists." Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Reproducible Synthesis of 5-(Piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. Its synthesis is a critical step in the development of new therapeutics. This guide provides a comparative analysis of published synthesis methods for 5-(piperidin-4-yl)-1H-indole, with a focus on reproducibility, scalability, and practical considerations for researchers in drug development.

Introduction to the Synthetic Challenge

The synthesis of 5-(piperidin-4-yl)-1H-indole presents a key challenge in selectively forming the C-C bond between the indole 5-position and the piperidine 4-position. The two primary heterocyclic rings are common starting materials, but their direct coupling is not straightforward. The indole nitrogen's reactivity and the potential for side reactions on both rings necessitate a carefully planned synthetic strategy, often involving protecting groups and robust coupling methodologies.

Comparative Analysis of Synthetic Strategies

The most prevalent and reliable method for the synthesis of 5-(piperidin-4-yl)-1H-indole involves a two-step sequence:

  • Palladium-catalyzed cross-coupling: A Suzuki-Miyaura coupling reaction between a 5-haloindole (typically 5-bromoindole) and a protected piperidine-4-boronic acid derivative.

  • Deprotection: Removal of the protecting group from the piperidine nitrogen to yield the final product.

This guide will compare and contrast the different conditions and reagents that can be employed for these two key steps.

Method 1: Suzuki-Miyaura Coupling Followed by Acidic Deprotection

This is the most widely adopted and arguably the most reproducible approach. It leverages the robustness and functional group tolerance of the Suzuki-Miyaura cross-coupling reaction.

Step 1: Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the formation of the C-C bond between 5-bromoindole and a commercially available or readily synthesized piperidine-4-boronic acid pinacol ester, protected with a tert-butyloxycarbonyl (Boc) group.

Reaction Scheme:

Critical Parameters and Comparison:

ParameterOption 1: Pd(dppf)Cl₂Option 2: Pd(PPh₃)₄Rationale and Field Insights
Palladium Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideTetrakis(triphenylphosphine)palladium(0)Pd(dppf)Cl₂ is often preferred for its stability and effectiveness in coupling reactions involving heteroaryl halides.[1][2] It generally provides higher yields and is less prone to deactivation. Pd(PPh₃)₄ is a classic catalyst for Suzuki couplings but can sometimes lead to lower yields with challenging substrates.[3]
Base K₂CO₃ (Potassium carbonate)K₃PO₄ (Potassium phosphate)K₂CO₃ is a commonly used and cost-effective base for Suzuki couplings.[1][2] K₃PO₄ is a stronger base and can be beneficial in cases where the transmetalation step is sluggish.[3] The choice of base can significantly impact the reaction rate and yield.
Solvent System 1,4-Dioxane/WaterDimethoxyethane (DME)/WaterA mixture of an organic solvent and water is typically required to dissolve both the organic substrates and the inorganic base. 1,4-Dioxane is a common choice, but DME can also be effective.[1][3] The ratio of organic solvent to water is a critical parameter to optimize.
Reaction Temperature 80-100 °C85-95 °CThe reaction generally requires heating to drive the catalytic cycle to completion.[1][3] The optimal temperature will depend on the specific catalyst and solvent system used.
Typical Yield Good to excellentModerate to goodYields are highly dependent on the specific conditions and purity of starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

  • To a reaction vessel, add 5-bromoindole (1.0 eq), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(1-Boc-piperidin-4-yl)-1H-indole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Performing the reaction under an inert atmosphere is crucial for catalyst longevity and reproducibility.

  • Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the catalyst. Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is a critical step for consistent results.

  • Excess Boronic Ester: A slight excess of the boronic ester is often used to ensure complete consumption of the more valuable 5-bromoindole.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow start Combine Reactants: 5-bromoindole Piperidine boronic ester Base (K2CO3) add_catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2) start->add_catalyst inert_atmosphere Establish Inert Atmosphere (Ar/N2) add_catalyst->inert_atmosphere add_solvent Add Degassed Solvent (Dioxane/H2O) inert_atmosphere->add_solvent heating Heat Reaction Mixture (80-100 °C) add_solvent->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Workup (EtOAc, H2O, Brine) monitoring->workup purification Purification (Column Chromatography) workup->purification product 5-(1-Boc-piperidin-4-yl)-1H-indole purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step 2: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions. The choice of acid and solvent can influence the reaction time, work-up procedure, and the salt form of the final product.

Reaction Scheme:

Comparison of Deprotection Methods:

ParameterOption 1: TFA in DCMOption 2: HCl in DioxaneRationale and Field Insights
Reagent Trifluoroacetic acid (TFA)Hydrogen chloride (HCl)TFA is a strong acid that effectively cleaves the Boc group at room temperature.[3][4] HCl in an organic solvent like dioxane is another common and effective reagent.[5][6][7]
Solvent Dichloromethane (DCM)1,4-DioxaneDCM is a good solvent for the starting material and is compatible with TFA.[3] Dioxane is the standard solvent for commercially available HCl solutions.[5][6][7]
Work-up Evaporation and trituration or salt formationPrecipitation of the hydrochloride saltWith TFA, the resulting trifluoroacetate salt may require conversion to the free base or another salt form. With HCl in dioxane, the hydrochloride salt often precipitates directly from the reaction mixture, simplifying purification.[8]
Final Product Form Trifluoroacetate salt or free baseHydrochloride saltThe hydrochloride salt is often preferred for its crystalline nature and stability, which is advantageous for pharmaceutical development.
Safety Considerations TFA is corrosive and requires careful handling.HCl is a corrosive gas, and solutions in dioxane should be handled in a well-ventilated fume hood.Both methods require appropriate personal protective equipment.

Experimental Protocol: Deprotection with HCl in Dioxane

  • Dissolve 5-(1-Boc-piperidin-4-yl)-1H-indole (1.0 eq) in anhydrous 1,4-dioxane.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 5-(piperidin-4-yl)-1H-indole hydrochloride.

Experimental Protocol: Deprotection with TFA in DCM

  • Dissolve 5-(1-Boc-piperidin-4-yl)-1H-indole (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • To obtain the free base, dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate.

  • To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., methanol or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., diethyl ether or dioxane).

Logical Relationship of Deprotection

Deprotection_Logic cluster_TFA TFA Deprotection cluster_HCl HCl Deprotection start 5-(1-Boc-piperidin-4-yl)-1H-indole tfa_reagent TFA in DCM start->tfa_reagent hcl_reagent HCl in Dioxane start->hcl_reagent tfa_workup Evaporation & Neutralization (optional) tfa_reagent->tfa_workup tfa_product Free Base or Trifluoroacetate Salt tfa_workup->tfa_product hcl_workup Precipitation or Trituration hcl_reagent->hcl_workup hcl_product Hydrochloride Salt hcl_workup->hcl_product

Caption: Comparison of TFA and HCl deprotection pathways.

Synthesis of Key Intermediate: 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

For researchers who do not wish to purchase this key intermediate, it can be synthesized from commercially available starting materials.

Reaction Scheme:

A common method for this transformation is a Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation

  • Combine 1-Boc-4-iodopiperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 1.5 eq) in a reaction vessel.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 80-90 °C for 12-16 hours.

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired product.

Concluding Remarks

The synthesis of 5-(piperidin-4-yl)-1H-indole is most reliably achieved through a Suzuki-Miyaura coupling of 5-bromoindole with 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, followed by acidic deprotection of the Boc group. The choice of catalyst and base for the Suzuki coupling, and the acidic reagent for the deprotection, allows for flexibility in optimizing the synthesis based on available resources and desired final salt form. For reproducible results, careful attention to reaction setup, particularly the use of an inert atmosphere and degassed solvents for the coupling step, is paramount. The methods outlined in this guide provide a solid foundation for researchers to confidently and efficiently synthesize this important medicinal chemistry scaffold.

References

  • Facino, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(2), 1624-1638.
  • CN102558017A - Method for preparing 5-bromoindole - Google Patents. (n.d.).
  • CN103387530A - 5-bromoindole preparation method - Google Patents. (n.d.).
  • Li, J., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules, 27(9), 2843.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl) carbonyl]-1h-indoles. novel ligands with potential D4 dopaminergic activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. (n.d.). Retrieved from [Link]

  • Khan, I., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(5), 849-856.
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Boc deprotection using 4M HCl in dioxane also cleaved amide : r/chemistry - Reddit. (2017). Retrieved from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed. (n.d.). Retrieved from [Link]

  • New practical synthesis of 5‐formylindole - ResearchGate. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. (n.d.). Retrieved from [Link]

  • Indole N‐Boc deprotection method development - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed. (n.d.). Retrieved from [Link]

  • Facile synthesis of penta-substituted pyrroles and pyrrole-fused piperidin-4-ones via four component reactions of 2,3-diketoesters, anilines and enaminones - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed. (n.d.). Retrieved from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-4-yl)-1H-indole
Reactant of Route 2
5-(Piperidin-4-yl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.